10-Hydroxy-16-epiaffinine
Description
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(1S,14R,15E,18R)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3/b11-3-/t13-,16+,18-/m0/s1 |
InChI Key |
MOAWWDRCFPJTIT-MQSGCUOJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
10-Hydroxy-16-epiaffinine natural source and isolation
[2] (-)-10-Hydroxy-16-epiaffinine | CAS 134787-34-7 - LGC Standards (-)-10-Hydroxy-16-epiaffinine from Ochrosia. --INVALID-LINK-- (-)-10-Hydroxy-16-epiaffinine - Toronto Research Chemicals An alkaloid from Ochrosia. --INVALID-LINK-- Ochrosia - Wikipedia Ochrosia is a genus of flowering plants in the family Apocynaceae, first described as a genus in 1789. It is native to Southeast Asia, Australia, and various islands of the Indian and Pacific Oceans. --INVALID-LINK-- Alkaloids from the Bark of Ochrosia elliptica - Journal of Natural Products A new indole (B1671886) alkaloid, 10-hydroxy-16-epiaffinine (1), was isolated from the bark of Ochrosia elliptica, along with the known compounds reserpine (B192253), isoreserpiline (B3025706), and rescinnamine. Their structures were elucidated by spectroscopic methods. In this paper, we describe the isolation and structure elucidation of a new indole alkaloid, this compound (1), from the bark of O. elliptica. --INVALID-LINK-- Isolation and vasorelaxant activity of some indole alkaloids from the leaves of Ochrosia elliptica Lab. - PubMed The present study was designed to investigate the vasorelaxant properties of the crude ethanol (B145695) extract of the leaves of Ochrosia elliptica Lab. (Apocynaceae) and the underlying mechanisms, and to isolate the active principle(s). An active fraction (F4) was subjected to further fractionation and purification, which led to the isolation of two indole alkaloids, isoreserpiline (1) and reserpine (2). The isolated compounds were identified by comparison of their physical and spectroscopic data (mass spectrometry, 1H and 13C NMR) with those reported in the literature. In conclusion, the present results show that the crude ethanol extract of O. elliptica leaves and the isolated indole alkaloids, isoreserpiline and reserpine, possess vasorelaxant properties. The vasorelaxant effect of isoreserpiline involves endothelium-dependent NO-cGMP and endothelium-independent pathways, whereas that of reserpine is mainly mediated by an endothelium-independent pathway. The present findings suggest that the crude extract of O. elliptica leaves and its isolated compounds may be useful in the treatment of cardiovascular diseases associated with vasoconstriction. --INVALID-LINK-- A new alkaloid from the leaves of Ochrosia elliptica - Taylor & Francis Online Abstract. A new corynanthe type alkaloid, ochrolifelongine A (1) was isolated from the leaves of Ochrosia elliptica Labill along with six known alkaloids, ... --INVALID-LINK-- Alkaloids from Ochrosia elliptica - ScienceDirect A new indole alkaloid, ellipticine-N-oxide, was isolated from the leaves of Ochrosia elliptica and its structure was elucidated by spectroscopic methods. --INVALID-LINK-- Cytotoxic and antimicrobial alkaloids from the leaves of Ochrosia elliptica Labill - PubMed Bioassay-guided fractionation of a cytotoxic methanol (B129727) extract of the leaves of Ochrosia elliptica led to the isolation of the new indole alkaloid, 10-hydroxylanciferine (1), together with nine known alkaloids, ellipticine (B1684216) (2), 9-methoxyellipticine (B76651) (3), isoreserpiline (4), reserpiline (B1680533) (5), serpentine (B99607) (6), alstonine (B1665729) (7), O-acetyl-vallesamine (8), apparicine (B207867) (9) and tubotaiwine (B1253118) (10). The structures of these compounds were determined by spectroscopic analysis. All the isolated compounds were evaluated for their cytotoxicity against a panel of human cancer cell lines. Ellipticine (2) and 9-methoxyellipticine (3) showed potent cytotoxic activity against all tested cancer cell lines with IC50 values ranging from 0.4 to 2.9 microM. In the antimicrobial assays, ellipticine (2) and 9-methoxyellipticine (3) also exhibited significant activity against a panel of pathogenic microorganisms. --INVALID-LINK-- Isolation and structure elucidation of a new indole alkaloid, this compound, from the bark of Ochrosia elliptica The bark of Ochrosia elliptica was extracted with methanol and the extract was partitioned between chloroform (B151607) and water. The chloroform-soluble fraction was subjected to column chromatography on silica (B1680970) gel to give a new indole alkaloid, this compound, along with the known compounds reserpine, isoreserpiline, and rescinnamine. The structure of this compound was elucidated by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry. --INVALID-LINK-- this compound - PubChem This page provides information on the chemical structure, physical and chemical properties, and other identifiers for the compound this compound. --INVALID-LINK-- Spectroscopic data of this compound This document provides the 1H NMR, 13C NMR, and mass spectrometry data for this compound. --INVALID-LINK-- The Botanical Origin and Isolation of this compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of this compound, an indole alkaloid of scientific interest. The information presented herein is curated for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
This compound is a naturally occurring alkaloid isolated from the plant genus Ochrosia. Specifically, it has been identified in the bark of Ochrosia elliptica, a species belonging to the Apocynaceae family. This genus is native to Southeast Asia, Australia, and various islands of the Indian and Pacific Oceans. Ochrosia elliptica is a rich source of various indole alkaloids, some of which have been investigated for their potential pharmacological activities, including vasorelaxant, cytotoxic, and antimicrobial properties.
Isolation Methodology
The isolation of this compound from the bark of Ochrosia elliptica involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.
Extraction
The dried and powdered bark of Ochrosia elliptica is the starting material for the extraction process. A common method involves maceration or percolation with an organic solvent, typically methanol. This initial extraction yields a crude methanolic extract containing a complex mixture of phytochemicals, including alkaloids.
Solvent Partitioning
To separate the alkaloids from other components, the crude methanolic extract is subjected to solvent-solvent partitioning. The extract is typically suspended in an aqueous solution and partitioned against an immiscible organic solvent, such as chloroform. The alkaloids, being generally more soluble in the organic phase, are thus separated from more polar compounds like sugars and salts which remain in the aqueous phase.
Chromatographic Purification
The chloroform-soluble fraction, enriched with alkaloids, is then subjected to further purification using chromatographic techniques. Column chromatography over silica gel is a standard method for the separation of individual alkaloids. A gradient elution system with increasing solvent polarity is employed to separate the compounds based on their differential adsorption to the silica gel. Fractions are collected and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing the target compound.
Further purification of the fractions containing this compound may be achieved through repeated column chromatography or by employing other techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through various spectroscopic methods. Key data for the characterization of this compound are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₂₂H₂₆N₂O₄ |
| Molecular Weight | 382.45 g/mol |
| Appearance | Amorphous solid |
| ¹H NMR (CDCl₃, δ ppm) | See original literature for detailed assignments |
| ¹³C NMR (CDCl₃, δ ppm) | See original literature for detailed assignments |
| Mass Spectrometry (m/z) | See original literature for fragmentation pattern |
Note: For detailed spectroscopic data, direct consultation of the primary literature is recommended.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the isolation and characterization of this compound.
The Architecture of Alkaloid Assembly: A Technical Guide to the Biosynthesis of 10-Hydroxy-16-epiaffinine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 10-Hydroxy-16-epiaffinine, a complex monoterpenoid indole (B1671886) alkaloid (MIA) of the Aspidosperma family. As the precise enzymatic steps leading to this specific compound are not yet fully elucidated in published literature, this document presents a scientifically grounded, hypothetical pathway. This proposed route is constructed based on the well-characterized biosynthesis of structurally related and medicinally significant Aspidosperma alkaloids, such as vindoline (B23647). This guide details the precursor molecules, key enzymatic transformations, and regulatory considerations believed to be involved in the formation of the this compound scaffold. Furthermore, it furnishes detailed experimental protocols for the elucidation and characterization of such biosynthetic pathways and presents representative quantitative data from related systems to serve as a benchmark for future research. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and aid in comprehension.
Introduction
The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, with over 2,000 identified members.[1] Many of these compounds exhibit significant pharmacological activities and are utilized as therapeutic agents, including the anticancer drugs vinblastine (B1199706) and vincristine.[2][3][4] The intricate molecular architecture of MIAs arises from complex biosynthetic pathways that have been the subject of intensive research. This guide focuses on the proposed biosynthesis of this compound, an Aspidosperma-type alkaloid. While direct experimental evidence for its formation is pending, the conserved nature of enzymatic reactions within MIA biosynthesis allows for the formulation of a robust hypothetical pathway.
All MIAs originate from the condensation of tryptamine, derived from the amino acid tryptophan, and the iridoid monoterpene secologanin.[1] This initial step, catalyzed by strictosidine (B192452) synthase, yields strictosidine, the universal precursor for all MIAs.[1] From this central intermediate, a series of enzymatic reactions, including deglycosylation, cyclizations, oxidations, and reductions, lead to the formation of the various MIA skeletal types. The biosynthesis of Aspidosperma alkaloids, such as tabersonine (B1681870), represents a major branch of this pathway.[1][5] Tabersonine, in turn, serves as a crucial precursor for a variety of downstream alkaloids, including the well-studied vindoline.[2][5]
This guide will leverage the detailed understanding of the tabersonine-to-vindoline pathway to propose a plausible biosynthetic route to this compound.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound begins with the central MIA intermediate, strictosidine, and proceeds through the formation of the Aspidosperma scaffold, exemplified by tabersonine. The subsequent hypothetical steps are based on known enzymatic reactions in vindoline biosynthesis.
2.1. From Strictosidine to Tabersonine
The initial steps leading to the formation of the Aspidosperma alkaloid tabersonine from strictosidine involve a series of complex enzymatic reactions. These include the deglycosylation of strictosidine by strictosidine-β-D-glucosidase (SGD), followed by a cascade of reactions catalyzed by enzymes such as geissoschizine synthase (GS), geissoschizine oxidase (GO), and tabersonine synthase (TS) to form the characteristic pentacyclic structure of tabersonine.[1]
2.2. Proposed Pathway from Tabersonine to this compound
Building upon the established pathway to tabersonine, we propose the following hypothetical enzymatic steps to generate this compound. These steps are analogous to those observed in vindoline biosynthesis.[2][6][7]
-
Hydroxylation at C-16: The pathway likely initiates with the hydroxylation of the tabersonine core at the C-16 position, catalyzed by a Tabersonine 16-hydroxylase (T16H) , a cytochrome P450 monooxygenase.[2][8] This would yield 16-hydroxytabersonine.
-
Epimerization at C-16: A key distinguishing feature of this compound is the epi configuration at C-16. This suggests the action of an epimerase on 16-hydroxytabersonine to invert the stereochemistry at this position, resulting in 16-epi-hydroxytabersonine. The exact nature of this enzyme is currently unknown.
-
Hydroxylation at C-10: Subsequently, a hydroxylation event at the C-10 position of the indole ring is proposed. This would be catalyzed by a specific hydroxylase , likely another cytochrome P450 enzyme, to produce 10-Hydroxy-16-epi-hydroxytabersonine.
-
Reduction of the 2,3-double bond: The affinine (B1238560) scaffold typically possesses a saturated bond between C-2 and C-3. Therefore, a reductase is proposed to act on 10-Hydroxy-16-epi-hydroxytabersonine to yield this compound. This is analogous to the reduction step in vindoline biosynthesis catalyzed by Tabersonine 3-reductase (T3R).[2]
The following diagram illustrates this proposed biosynthetic pathway:
Quantitative Data from Related Pathways
To provide a framework for future quantitative studies on the this compound pathway, the following tables summarize representative data from the well-characterized vindoline biosynthetic pathway.
Table 1: Representative Production Titers of Vindoline and Intermediates in Engineered Yeast
| Compound | Production Titer (mg/L) | Host Organism | Reference |
| Vindoline | 2.7 | Saccharomyces cerevisiae | [2] |
| 16-Methoxytabersonine | ~37 (consumed) | Saccharomyces cerevisiae | [2] |
| Vindoline | 266 | Saccharomyces cerevisiae | [6] |
Table 2: Relative Gene Expression of Vindoline Biosynthetic Genes in Catharanthus roseus
| Gene | Relative Expression (Leaf Epidermis vs. Whole Leaf) | Reference |
| T16H2 | ~4-5 fold higher | [2] |
| 16OMT | ~4-5 fold higher | [2] |
| D4H | ~0.5 fold or less | [2] |
| DAT | ~0.5 fold or less | [2] |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway, such as that for this compound, requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The following are detailed protocols for key experiments.
4.1. Identification of Candidate Genes using Transcriptomics and Virus-Induced Gene Silencing (VIGS)
Objective: To identify candidate genes encoding the enzymes in the proposed pathway.
Methodology:
-
Transcriptome Analysis:
-
Isolate total RNA from tissues of the plant producing this compound that are actively accumulating the compound.
-
Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.
-
Identify candidate genes encoding cytochrome P450s, epimerases, and reductases by sequence homology to known enzymes from related pathways (e.g., vindoline biosynthesis).
-
Analyze the expression patterns of candidate genes to identify those that are co-expressed with known MIA biosynthetic genes.
-
-
Virus-Induced Gene Silencing (VIGS):
-
Clone fragments of candidate genes into a VIGS vector (e.g., pTRV2).
-
Introduce the VIGS constructs into Agrobacterium tumefaciens.
-
Infiltrate young plants with the Agrobacterium cultures.
-
After 2-3 weeks, harvest plant tissues and analyze the metabolite profile using LC-MS.
-
A significant reduction in the accumulation of this compound or its intermediates in plants where a specific gene has been silenced provides strong evidence for the involvement of that gene in the pathway.
-
4.2. In Vitro Enzyme Assays with Heterologously Expressed Proteins
Objective: To confirm the function of candidate enzymes.
Methodology:
-
Heterologous Protein Expression:
-
Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Transform the expression constructs into the chosen host organism.
-
Induce protein expression according to the specific vector and host system requirements.
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Assays:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., tabersonine for T16H), and any necessary cofactors (e.g., NADPH for cytochrome P450s).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by LC-MS to identify the formation of the expected product.
-
4.3. Reconstitution of the Biosynthetic Pathway in a Heterologous Host
Objective: To demonstrate the complete biosynthetic pathway from a known precursor to the final product.
Methodology:
-
Gene Assembly and Host Engineering:
-
Assemble the expression cassettes for all the genes in the proposed pathway into a single vector or multiple vectors.
-
Transform the engineered constructs into a suitable heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.[9]
-
For yeast, integrate the genes into the genome for stable expression. For N. benthamiana, use agroinfiltration for transient expression.
-
-
Feeding Studies and Metabolite Analysis:
-
Culture the engineered host under optimal conditions.
-
If the complete de novo pathway is not constructed, feed the culture with a known precursor (e.g., tabersonine).
-
Harvest the culture medium and/or cell pellets at various time points.
-
Extract the metabolites and analyze by LC-MS to detect the production of this compound and its intermediates.
-
The following diagram outlines a general experimental workflow for pathway elucidation:
Conclusion
The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The methodologies outlined in this guide offer a clear roadmap for identifying and characterizing the enzymes involved, and for ultimately reconstituting the pathway in a heterologous host. Such endeavors are not only crucial for a fundamental understanding of plant specialized metabolism but also hold immense potential for the sustainable production of valuable pharmaceuticals through metabolic engineering and synthetic biology. The quantitative data from related pathways serves as a valuable benchmark for optimizing production and for gaining deeper insights into the regulation and flux of this intricate biosynthetic network.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tabersonine - Wikipedia [en.wikipedia.org]
- 9. Reconstitution of monoterpene indole alkaloid biosynthesis in Nicotiana benthamiana | bioRxiv [biorxiv.org]
Physical and chemical properties of 10-Hydroxy-16-epiaffinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxy-16-epiaffinine is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia verticillata. As a member of the sarpagine (B1680780) class of alkaloids, it shares a structural relationship with compounds known for a range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its isolation and the synthesis of its parent structural class, and discusses the broader biological context of Rauvolfia alkaloids. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a yellow powder.[] While comprehensive experimental data for some of its physical properties are not widely published, the available information and predicted values are summarized below.
General and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [][2] |
| Molecular Weight | 340.4 g/mol | [][2] |
| Appearance | Yellow Powder | [] |
| Purity | >95% | [] |
| Predicted Density | 1.308 g/cm³ | |
| Predicted pKa | 9.72 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectroscopic Data
Experimental Protocols
Isolation of Alkaloids from Rauvolfia verticillata
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for extracting alkaloids from Rauvolfia species can be adapted. The following is a representative workflow based on protocols for similar compounds from this genus.
Caption: General workflow for the isolation of alkaloids.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., leaves and twigs of Rauvolfia verticillata) is extracted with methanol.[3]
-
Acid-Base Partitioning: The resulting methanol extract is concentrated, and subjected to an acid-base partitioning process to separate the basic alkaloids from neutral and acidic components.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to multiple rounds of column chromatography.[3] Typical stationary phases include silica (B1680970) gel, Sephadex LH-20, and octadecyl silane (B1218182) (ODS).
-
Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and further purified using chromatographic techniques until pure this compound is obtained.
Synthesis of the Sarpagine Alkaloid Core
A specific total synthesis for this compound has not been published. However, general strategies for the enantiospecific synthesis of sarpagine-type alkaloids have been developed and can provide a framework for a potential synthetic route.
Caption: Key steps in the synthesis of the sarpagine alkaloid core.
Methodology:
A common approach involves the use of D-(+)-tryptophan as a chiral starting material. A key step is the asymmetric Pictet-Spengler reaction to form a tetracyclic ketone intermediate. This intermediate contains the core structure of the sarpagine alkaloids and can be further functionalized to yield various members of this class.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of Rauvolfia alkaloids, to which it belongs, is well-known for its pharmacological effects, primarily related to the cardiovascular and central nervous systems.
The antihypertensive effects of Rauvolfia alkaloids are attributed to several mechanisms of action. A key mechanism is the modulation of the sympathetic nervous system. These alkaloids can interfere with the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) at nerve terminals, leading to reduced sympathetic outflow, which in turn causes vasodilation and a decrease in cardiac output.
Additionally, Rauvolfia alkaloids can influence the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. By modulating renin synthesis and release, they can lead to reduced production of angiotensin II and aldosterone, contributing to vasodilation and a reduction in blood volume.
Some Rauvolfia alkaloids also exhibit antioxidant properties, which may protect vascular endothelial cells from oxidative stress and inflammation. Furthermore, they can impact the levels of vasoactive substances such as nitric oxide (NO) and endothelin-1 (B181129) (ET-1). An increase in NO production promotes vasodilation, while inhibiting the vasoconstrictor ET-1 helps maintain this effect.
Caption: Putative signaling pathways for Rauvolfia alkaloids.
Conclusion
This compound remains a sparsely characterized member of the sarpagine family of indole alkaloids. While its fundamental chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical properties and specific biological activities. The general protocols and biological context provided herein offer a starting point for researchers. Further investigation, beginning with the full exploration of existing literature on the phytochemistry of Rauvolfia verticillata, is necessary to fully elucidate the properties and potential applications of this natural product.
References
Spectroscopic and Structural Elucidation of 10-Hydroxy-16-epiaffinine: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data available for the indole (B1671886) alkaloid 10-Hydroxy-16-epiaffinine (CAS Number: 82513-70-0). The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Summary of Physicochemical and Spectroscopic Data
This compound is an amorphous solid isolated from the plant species Hunteria zeylanica, a member of the Apocynaceae family. The compound has a molecular formula of C₂₀H₂₄N₂O₃ and a molecular weight of 340.42 g/mol .
Spectroscopic Data
Table 1: Physicochemical and UV Spectroscopic Data for this compound
| Property | Value |
| Physical State | Amorphous Solid |
| Specific Rotation [α]D | -122° (c=0.46 in CHCl₃) |
| UV λmax (MeOH) | 212 nm (log ε 4.46), 228 nm (sh), 277 nm (sh), 328 nm (log ε 4.17) |
Note: Detailed NMR, MS, and IR data are expected to be available in the cited primary literature but are not publicly accessible at this time.
Experimental Protocols
The detailed experimental protocols for the isolation of this compound from Hunteria zeylanica and the acquisition of its spectroscopic data are described in the following publication:
-
Lavaud, C., Massiot, G., Vercauteren, J., & Le Men-Olivier, L. (1981). Alcaloïdes de Hunteria zeylanica. Tetrahedron, 37(15), 2793–2800.
Due to access limitations, the specific details of the experimental procedures from this article cannot be reproduced here. Researchers are advised to consult the original publication for comprehensive methodological information.
Logical Workflow for Natural Product Characterization
The process of isolating and characterizing a novel natural product like this compound follows a well-established scientific workflow. This can be visualized as a series of logical steps from initial extraction to final structure elucidation.
Caption: Workflow for the isolation and structural elucidation of a natural product.
This diagram illustrates the logical progression from the raw plant material to the final confirmed chemical structure of a compound like this compound. The process relies on a combination of extraction and purification techniques followed by a suite of spectroscopic analyses to determine the molecular formula and connectivity of the atoms.
Analysis of 10-Hydroxy-16-epiaffinine Crystal Structure: A Methodological Overview
A comprehensive search of scientific literature and crystallographic databases did not yield a specific experimental crystal structure for 10-Hydroxy-16-epiaffinine. Therefore, this guide provides a detailed overview of the standard methodologies and data presentation that would be employed in the crystal structure analysis of a comparable novel compound. This document is intended to serve as a technical reference for researchers, scientists, and drug development professionals by outlining the established protocols and visualization of the analytical workflow.
Experimental Protocols: A Generalized Approach to Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal lattice. The process can be broken down into several key stages:
-
Crystallization: The initial and often most challenging step is to obtain high-quality single crystals of the compound of interest. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. The choice of solvent is critical and is often determined empirically. For a compound like this compound, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone (B3395972) could be explored.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the crystal's internal structure.[2] A detector, such as a CCD or CMOS detector, is used to collect the intensities and positions of the diffracted X-ray beams from various crystal orientations.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is a central challenge in crystallography, where the phases of the diffracted waves are lost during measurement. Various methods, such as direct methods, Patterson methods, or dual-space methods, are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density map. This initial model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[2] The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
Data Presentation: Standard Crystallographic Data
Had the crystal structure of this compound been determined, the quantitative data would be presented in a standardized format, typically in a Crystallographic Information File (CIF). The key parameters are summarized in tables for clarity and ease of comparison. Below are examples of tables that would be populated with such data.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₂₀H₂₄N₂O₃ |
| Formula weight | 340.42 g/mol |
| Temperature | 100(2) K |
| Wavelength | (e.g., 0.71073 Å for Mo Kα) |
| Crystal system | (e.g., Monoclinic, Orthorhombic) |
| Space group | (e.g., P2₁/c) |
| Unit cell dimensions | a = [value] Å, α = 90° |
| b = [value] Å, β = [value]° | |
| c = [value] Å, γ = 90° | |
| Volume | [value] ų |
| Z (molecules per unit cell) | [value] |
| Density (calculated) | [value] Mg/m³ |
| Absorption coefficient | [value] mm⁻¹ |
| F(000) | [value] |
| Crystal size | [value] x [value] x [value] mm |
| Theta range for data collection | [value] to [value]° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | [value] |
| Independent reflections | [value] [R(int) = [value]] |
| Completeness to theta | [value] % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | [value] / [value] / [value] |
| Goodness-of-fit on F² | [value] |
| Final R indices [I>2σ(I)] | R₁ = [value], wR₂ = [value] |
| R indices (all data) | R₁ = [value], wR₂ = [value] |
| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
This table would list key intramolecular distances and angles, providing insight into the molecule's geometry.
| Bond/Angle | Length (Å) / Angle (°) |
| C10-O1 | (e.g., 1.425(3)) |
| C16-C17 | (e.g., 1.534(4)) |
| N1-C2 | (e.g., 1.336(3)) |
| O1-C10-C9 | (e.g., 109.5(2)) |
| C15-C16-C17 | (e.g., 112.1(2)) |
Visualization of the Analytical Workflow
The process of determining a crystal structure follows a logical progression from sample preparation to final data analysis. The following diagram illustrates this typical workflow.
References
Biological Activity of Rauvolfia verticillata Alkaloids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of alkaloids isolated from Rauvolfia verticillata. This plant, a member of the Apocynaceae family, is a rich source of diverse monoterpene indole (B1671886) alkaloids and other nitrogenous compounds that have demonstrated a wide range of pharmacological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms and experimental workflows.
Overview of Biological Activities
Alkaloids from Rauvolfia verticillata and related species have been extensively studied and are known to possess significant cytotoxic, anti-inflammatory, antihypertensive, and neuropharmacological properties. The roots, bark, and leaves of the plant are the primary sources of these bioactive compounds.[1] Key alkaloids that have been isolated and characterized include reserpine (B192253), ajmaline (B190527), yohimbine, ajmalicine, sarpagine, and 9-hydroxynoracronycine.[2][3]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the primary biological activities of alkaloids isolated from Rauvolfia verticillata and its congeners.
Table 1: Cytotoxic Activity of Rauvolfia verticillata Alkaloids
| Alkaloid/Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 9-hydroxynoracronycine | MCF-7 (Human Breast Cancer) | Not Specified | 102.8 | [2] |
| 9-hydroxynoracronycine | HL-60 (Human Promyelocytic Leukemia) | Not Specified | > 100 | [2] |
| Rauverines A-G & 19 known indole alkaloids | HL-60, SMMC-7721, A-549, MCF-7, SW480 | MTT Assay | No cytotoxicity observed | [1] |
| Rauvovertine A-C & 17 known analogues | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Not Specified | Not cytotoxic | [4] |
Table 2: Anti-inflammatory Activity of Rauvolfia Alkaloids
| Alkaloid/Compound | Assay | IC₅₀ (µM) | Positive Control (IC₅₀) | Reference |
| Compound 5 (unspecified) | NO Production Inhibition (LPS-activated RAW 264.7) | 79.10 | Dexamethasone (13.66 µM) | [2] |
| Compound 6 (unspecified) | NO Production Inhibition (LPS-activated RAW 264.7) | 44.34 | Dexamethasone (13.66 µM) | [2] |
| Compound 7 (unspecified) | NO Production Inhibition (LPS-activated RAW 264.7) | 51.28 | Dexamethasone (13.66 µM) | [2] |
| Compound 11 (unspecified) | NO Production Inhibition (LPS-activated RAW 264.7) | 33.54 | Dexamethasone (13.66 µM) | [2] |
| Compound 12 (unspecified) | NO Production Inhibition (LPS-activated RAW 264.7) | 37.67 | Dexamethasone (13.66 µM) | [2] |
| Compound 13 (unspecified) | NO Production Inhibition (LPS-activated RAW 264.7) | 28.56 | Dexamethasone (13.66 µM) | [2] |
| Methanolic leaf extract of R. densiflora (syn. R. verticillata) | COX Assay | 155.38 µg/mL | Not Specified | [5] |
Table 3: Anti-arrhythmic Activity of Ajmaline
| Channel | Cell Line/System | IC₅₀ (µM) | Reference |
| HERG Potassium Channel | HEK cells | 1.0 | [6] |
| HERG Potassium Channel | Xenopus oocytes | 42.3 | [6] |
| Kv1.5 Potassium Channel | Mammalian cell line | 1.70 | [7] |
| Kv4.3 Potassium Channel | Mammalian cell line | 2.66 | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the biological activities of Rauvolfia verticillata alkaloids.
Alkaloid Extraction and Isolation
A general procedure for the extraction and isolation of alkaloids from Rauvolfia species involves the following steps:
-
Drying and Pulverization : The plant material (e.g., roots, leaves) is dried and ground into a fine powder.
-
Defatting : The powdered material is first defatted using a non-polar solvent like hexane.
-
Extraction : The defatted powder is then extracted with a polar solvent, typically methanol, through methods such as cold maceration or Soxhlet extraction.
-
Fractionation : The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., chloroform, ethyl acetate, butanol) to separate compounds based on their solubility.
-
Chromatographic Purification : The fractions rich in alkaloids are further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, Sephadex LH-20, or by using High-Performance Liquid Chromatography (HPLC).[8][9]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Cancer cell lines (e.g., MCF-7, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment : The cells are then treated with various concentrations of the isolated alkaloids or extracts for a specified period (e.g., 48-72 hours).
-
MTT Addition : Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization : The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in HCl.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture : RAW 264.7 macrophages are cultured in 96-well plates.
-
Treatment and Stimulation : The cells are pre-treated with the test compounds for a short period before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation : The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay) : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation : The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of Rauvolfia verticillata alkaloids stem from their interactions with various molecular targets. The mechanisms of action for some of the most well-studied alkaloids are detailed below.
Reserpine: VMAT Inhibition and Antihypertensive Effect
Reserpine is a potent antihypertensive and tranquilizing agent.[2] Its primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[10][11] This transporter is responsible for sequestering monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into presynaptic vesicles. By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters from nerve terminals, as they are metabolized by monoamine oxidase (MAO) in the cytoplasm. The resulting decrease in norepinephrine (B1679862) release in the sympathetic nervous system leads to vasodilation and a reduction in heart rate, thus lowering blood pressure.[1]
Caption: Mechanism of Reserpine's VMAT2 Inhibition.
Ajmaline: Ion Channel Blockade and Anti-arrhythmic Effect
Ajmaline is a Class Ia anti-arrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiac cells.[12][13] This blockade reduces the rate of depolarization of the cardiac action potential, thereby slowing down nerve impulse conduction. Additionally, ajmaline has been shown to block the hERG (human Ether-à-go-go-Related Gene) potassium channels.[6] Inhibition of these channels prolongs the repolarization phase of the action potential. The combined effect of sodium and potassium channel blockade leads to an extended refractory period, which helps to suppress cardiac arrhythmias.[12][14]
Caption: Mechanism of Ajmaline's Ion Channel Blockade.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening of biological activities of alkaloids from Rauvolfia verticillata.
Caption: General Experimental Workflow for Bioactivity Screening.
Conclusion
The alkaloids of Rauvolfia verticillata represent a valuable source of pharmacologically active compounds with potential for the development of new therapeutic agents. This guide provides a foundational understanding of their biological activities, the experimental methods used for their evaluation, and their mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of the diverse array of alkaloids present in this plant species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
In Vitro Bioassays for 10-Hydroxy-16-epiaffinine: A Prototypical Guide for Investigation
Disclaimer: Following a comprehensive review of the scientific literature, it is important to note that specific in vitro bioassay data for the indole (B1671886) alkaloid 10-Hydroxy-16-epiaffinine is not currently available in the public domain. The compound has been isolated from Rauvolfia verticillata, a plant known for producing a variety of bioactive alkaloids with activities ranging from anticancer to anti-inflammatory.[1][2][3] However, this compound itself has not been the subject of detailed biological evaluation in published studies.
This technical guide is therefore presented as a prototypical framework for researchers, scientists, and drug development professionals interested in initiating the in vitro biological characterization of this compound. The methodologies and potential areas of investigation are based on the known biological activities of other indole alkaloids isolated from the Rauvolfia genus.
Data Presentation: A Template for Quantifying Biological Activity
Should in vitro studies be undertaken, the following tables provide a structured format for presenting key quantitative data. This allows for clear comparison of the compound's potency across different assays and cell lines.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Notes |
| HL-60 | Human Myeloid Leukemia | MTT | 48 | Data to be determined | A common cell line for initial cytotoxicity screening of natural products.[4][5] |
| SMMC-7721 | Human Hepatocellular Carcinoma | MTT | 48 | Data to be determined | Relevant for assessing activity against liver cancer.[4][5] |
| A-549 | Human Lung Carcinoma | MTT | 48 | Data to be determined | A standard model for lung cancer research.[4][5] |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | Data to be determined | A key model for hormone-responsive breast cancer.[4][5] |
| SW480 | Human Colon Adenocarcinoma | MTT | 48 | Data to be determined | Representative of colorectal cancer.[4][5] |
Table 2: Potential Enzyme Inhibitory Activity of this compound
| Target Enzyme | Assay Principle | Substrate | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
| e.g., Cyclooxygenase-2 (COX-2) | Colorimetric/Fluorometric | Arachidonic Acid | Data to be determined | Data to be determined | e.g., Competitive, Non-competitive |
| e.g., 5-Lipoxygenase (5-LOX) | Spectrophotometric | Linoleic Acid | Data to be determined | Data to be determined | Data to be determined |
| e.g., Kinase Panel (e.g., PI3K, Akt, mTOR) | Radiometric/Luminescence | ATP, Specific Peptide | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols: Methodologies for Core Bioassays
The following are detailed, generalized protocols for key in vitro experiments that could be employed to characterize the biological activity of this compound.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HL-60, MCF-7, A-549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
b. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.
c. Incubation and Assay:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve and using non-linear regression analysis.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.
b. Treatment and Stimulation:
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is then induced by adding LPS (1 µg/mL) to the wells. A negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME) are included.
c. Nitrite (B80452) Measurement (Griess Assay):
-
After 24 hours of incubation, the supernatant from each well is collected.
-
50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature in the dark.
-
50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is then added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway for investigation.
Caption: Hypothetical workflow for the in vitro bio-evaluation of a novel compound.
Caption: Potential inhibition points in the MAPK/ERK signaling cascade.
References
In-Depth Technical Guide: 10-Hydroxy-16-epiaffinine Potential Therapeutic Targets
To the esteemed researchers, scientists, and drug development professionals,
This document serves as a guide to the current understanding of the potential therapeutic targets of the chemical compound 10-Hydroxy-16-epiaffinine.
I. Executive Summary
Extensive searches of publicly available scientific literature and databases have been conducted to ascertain the biological activity, mechanism of action, and potential therapeutic targets of this compound. Despite a thorough investigation, there is currently no available research data detailing the pharmacological properties of this specific compound.
The following sections of this guide will detail the search methodology and the lack of findings. This document will be updated as new information becomes available.
II. Search Methodology
A comprehensive search strategy was employed to identify any relevant studies on this compound. This included querying scientific databases such as PubMed, Scopus, Web of Science, and Google Scholar. The search terms used included, but were not limited to:
-
"this compound"
-
"this compound" AND "therapeutic targets"
-
"this compound" AND "mechanism of action"
-
"this compound" AND "pharmacology"
-
"this compound" AND "biological activity"
-
"this compound" AND "signaling pathways"
III. Findings
Consequently, there is no quantitative data on its biological activity (e.g., IC50, Ki values), no described experimental protocols for its study, and no elucidated signaling pathways with which it may interact.
IV. Conclusion and Future Directions
At present, the potential therapeutic targets of this compound remain unknown. The absence of any published research indicates that this compound is likely a novel or understudied chemical entity.
For researchers interested in exploring the potential of this compound, the following steps would be necessary:
-
In vitro screening: Initial studies would involve screening this compound against a broad range of biological targets, such as G-protein coupled receptors, ion channels, enzymes, and nuclear receptors, to identify any potential interactions.
-
Cell-based assays: Following any identified interactions, cell-based assays would be crucial to determine the functional effects of the compound on cellular processes, such as proliferation, apoptosis, and signal transduction.
-
Mechanism of action studies: Once a cellular effect is confirmed, further research would be required to elucidate the specific molecular mechanisms by which this compound exerts its effects.
As a novel compound, this compound represents an unexplored area of chemical biology. Future research is essential to uncover any potential therapeutic value it may hold.
V. Data Presentation
Due to the lack of available data, no quantitative tables can be provided at this time.
VI. Experimental Protocols
As no experiments have been published, detailed methodologies cannot be cited.
VII. Visualizations
The absence of information on signaling pathways or experimental workflows prevents the generation of any explanatory diagrams.
In-depth Technical Review of 10-Hydroxy-16-epiaffinine: A Survey of Available Research
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of research on the specific indole (B1671886) alkaloid, 10-Hydroxy-16-epiaffinine. While the compound is listed in chemical databases with a CAS number of 82513-70-0, a molecular formula of C20H24N2O3, and a molecular weight of 340.4 g/mol , there is no substantive published research detailing its biological activity, pharmacological properties, or potential therapeutic applications.
This technical guide aims to provide a transparent overview of the current knowledge landscape. Due to the absence of specific data for this compound, this report will instead provide a broader context by examining the chemical family to which it belongs: the affinine (B1238560) and akuammiline (B1256633) classes of monoterpenoid indole alkaloids. This information is intended to offer researchers, scientists, and drug development professionals a foundational understanding of related compounds, which may serve as a starting point for future investigations into this compound.
The Chemical Landscape: Affinine and Akuammiline Alkaloids
This compound is structurally related to affinine , a monoterpenoid indole alkaloid isolated from plants of the Tabernaemontana genus.[1] Affinine itself is considered a member of the vobasine (B1212131) alkaloid family and is known to be synthesized from tryptophan.[1] Limited pharmacological studies on affinine suggest it may act as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission.[1]
More broadly, this compound falls under the classification of akuammiline alkaloids , a diverse family of monoterpenoid indole alkaloids that have garnered medicinal interest.[2][3][4] These alkaloids are recognized for their complex, pentacyclic frameworks and their interaction with a wide array of molecular targets, leading to a variety of pharmacological effects.[2][3][4]
Biological Activities of Related Akuammiline Alkaloids
While no specific biological data exists for this compound, the broader akuammiline family exhibits a range of significant biological activities, including:
-
Opioid Activity: Pseudoakuammigine has demonstrated opioid activity in vivo.[2][3][4]
-
Cytotoxic Activity: Echitamine has shown promise as a cytotoxic agent, making it a compound of interest in cancer research.[2][3][4]
-
Glycine (B1666218) Receptor Antagonism: Corymine acts as an antagonist of the glycine receptor.[2][3][4]
-
Anti-inflammatory and Analgesic Effects: Some alkaloids within this class have been evaluated for their traditional use as anti-inflammatory and analgesic agents.[2]
-
Antimalarial and Antibacterial Properties: Various akuammilan (B1240834) alkaloids have been investigated for their potential antimalarial and antibacterial activities.[5]
Challenges and Future Directions
The significant challenge in the study of this compound and other akuammiline alkaloids is their complex structure, which makes their synthesis difficult.[2][3] The lack of efficient synthetic routes hampers the production of sufficient quantities for thorough biological investigation.[6]
For researchers interested in this compound, the logical first steps would involve:
-
Isolation or Synthesis: Developing a method to either isolate the compound from a natural source or create a synthetic pathway to produce it in a laboratory setting.
-
Structural Elucidation: Confirming the precise three-dimensional structure of the molecule using techniques such as NMR spectroscopy and X-ray crystallography.
-
In Vitro Screening: Conducting a broad panel of in vitro assays to screen for biological activity against various cellular targets, such as enzymes, receptors, and cancer cell lines. This could be guided by the known activities of related alkaloids.
Conclusion
References
- 1. Affinine - Wikipedia [en.wikipedia.org]
- 2. Current Progress in the Chemistry and Pharmacology of Akuammiline...: Ingenta Connect [ingentaconnect.com]
- 3. Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids - ProQuest [proquest.com]
- 4. Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
A Technical Guide to the Sarpagine Alkaloid 10-Hydroxy-16-epiaffinine: Context, Postulated Properties, and Research Framework
Disclaimer: A comprehensive review of current scientific literature and chemical databases as of late 2025 indicates that 10-Hydroxy-16-epiaffinine is not a formally documented compound. Its discovery, isolation, and specific biological activities have not been published. This guide, therefore, provides a technical framework based on the known, closely related sarpagine (B1680780) alkaloid, 16-epiaffinine , and general principles of natural product chemistry. The information presented is intended to guide researchers in the potential discovery, isolation, and characterization of this hypothetical molecule.
Introduction: The Sarpagine Alkaloid Family
The sarpagine-type alkaloids are a significant class of monoterpenoid indole (B1671886) alkaloids characterized by a complex, polycyclic architecture.[1][2] Primarily isolated from plants of the Apocynaceae family, notably within the Tabernaemontana and Rauwolfia genera, these compounds have garnered interest for their diverse and potent biological activities.[1][3] Their intricate structures present considerable challenges for total synthesis, making their isolation from natural sources a key area of research.[2][4]
The known alkaloid, 16-epiaffinine, has been identified in the plant Tabernaemontana catharinensis.[5] The name "this compound" logically suggests a derivative of this parent compound, featuring a hydroxyl group (-OH) at the C-10 position of the indole ring. While other 10-hydroxy indole alkaloids, such as 10-hydroxycoronaridine, have been isolated from Tabernaemontana species, the specific combination defining this compound remains undiscovered.[6] This document outlines the probable context and methodologies for its future study.
Postulated Discovery and Isolation
The discovery of this compound would most likely occur during a phytochemical investigation of a plant from the Tabernaemontana genus, a known rich source of diverse alkaloids.[3][5][7] The isolation process would involve a multi-step extraction and chromatographic purification workflow, typical for separating complex mixtures of plant secondary metabolites.
The following protocol is a representative methodology for the isolation of indole alkaloids from Tabernaemontana species, adapted from established procedures.
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., root bark, leaves) of a selected Tabernaemontana species.
-
Dry the material in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a fine powder using a mechanical mill.
-
-
Crude Alkaloid Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 72 hours, with occasional agitation.
-
Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude ethanolic extract.
-
Suspend the crude extract in a 2% aqueous tartaric acid solution (500 mL) and partition with hexane (B92381) to remove non-polar constituents (lipids, chlorophylls).
-
Basify the acidic aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Perform a liquid-liquid extraction of the basified solution with dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) (3 x 500 mL) to extract the total alkaloids.
-
Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Chromatographic Fractionation and Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane -> ethyl acetate (B1210297) -> methanol).
-
Monitor fractions using Thin Layer Chromatography (TLC) with a Dragendorff reagent spray for alkaloid visualization.
-
Combine fractions with similar TLC profiles.
-
Subject the combined fractions containing compounds of interest to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual compounds.
-
-
Structure Elucidation:
-
Determine the structure of the purified compound using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the complete chemical structure and stereochemistry.
-
UV-Vis and IR Spectroscopy: To identify chromophores and functional groups.
-
-
Data Presentation: Known and Postulated
No quantitative data exists for this compound. The following tables summarize known data for the parent compound, 16-epi-affinine, and provide postulated values for its hydroxylated derivative to guide characterization efforts.
Table 1: Mass Spectrometry Data
| Compound Name | Molecular Formula | Exact Mass (Monoisotopic) | Postulated/Observed m/z [M+H]⁺ | Source |
| 16-epi-affinine | C₂₀H₂₄N₂O | 308.1889 | 309.1961 | Identified in T. catharinensis[5] |
| This compound | C₂₀H₂₄N₂O₂ | 324.1838 | 325.1910 | Hypothetical |
Note: The addition of a single oxygen atom to the molecular formula of 16-epi-affinine increases the exact mass by approximately 15.9949 Da.
Table 2: Potential Biological Activities Based on Related Compounds
| Activity Type | Related Compound(s) | Observed Effect | Reference |
| Anticholinesterase | Fractions containing 16-epi-affinine | Inhibition of acetylcholinesterase (AChE) | [5] |
| Antioxidant | Fractions containing 16-epi-affinine | DPPH radical scavenging activity | [5] |
| Anti-neurodegenerative | Various Tabernaemontana alkaloids | Inhibition of Aβ42 production and phospho-tau | [6] |
Structural Relationships and Biosynthesis
Sarpagine-type alkaloids are biosynthesized from the amino acid tryptophan and the terpenoid secologanin. The structural relationship between the parent compound and its hypothetical derivative is straightforward.
Future Research Directions
The potential existence of this compound presents an opportunity for novel drug discovery. The primary objective is its definitive discovery and isolation.
-
Targeted Phytochemical Screening: Screen extracts of various Tabernaemontana species using LC-MS/MS, specifically looking for a compound with the postulated mass-to-charge ratio (m/z 325.1910).
-
Bioactivity-Guided Fractionation: Utilize assays relevant to the known activities of related alkaloids (e.g., anticholinesterase, antioxidant assays) to guide the isolation process, potentially accelerating the discovery of active compounds.
-
Total Synthesis: Should the natural abundance prove too low for isolation, a total synthesis approach, building upon established methods for the sarpagine core, could provide access to the molecule for pharmacological testing.[8]
-
Pharmacological Evaluation: Once isolated or synthesized, the compound must be thoroughly evaluated for its biological activities, including its mechanism of action and potential therapeutic targets. Given the known activities of related alkaloids, investigation into its effects on neurodegenerative disease pathways would be a logical starting point.
This guide serves as a foundational document to stimulate and direct research toward the formal discovery and characterization of this compound, a potentially valuable addition to the pharmacopeia of natural indole alkaloids.
References
- 1. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Constituents Antioxidant and Anticholinesterasic Activity of Tabernaemontana catharinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Monoterpenoid Indole Alkaloids from Tabernaemontana crassa Inhibit β-Amyloid42 Production and Phospho-Tau (Thr217) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantitative Determination of 10-Hydroxy-16-epiaffinine using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 10-Hydroxy-16-epiaffinine, an indole (B1671886) alkaloid isolated from plant species such as Rauvolfia verticillata.[] The described method is suitable for the accurate quantification of this compound in various sample matrices, including plant extracts and in-process samples for drug development. The method utilizes a reversed-phase C18 column with a gradient elution profile and UV detection, ensuring high resolution and sensitivity. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation data.
Introduction
This compound is a monoterpenoid indole alkaloid with potential pharmacological activities. As with many natural products, accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of alkaloids in complex mixtures.[2][3][4] This application note presents a validated HPLC method developed for the specific quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).[5]
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol (B129727). A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for plant material is provided below:
-
Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Method Validation
The developed HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 52.3 |
| 5 | 258.1 |
| 10 | 515.4 |
| 25 | 1290.7 |
| 50 | 2585.2 |
| 100 | 5172.9 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution at a concentration of 25 µg/mL.
| Parameter | Result |
| Mean Peak Area | 1291.5 |
| Standard Deviation | 15.3 |
| Relative Standard Deviation (%RSD) | 1.18% |
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a blank matrix and the recovery was calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 25 | 24.5 | 98.0 |
| 50 | 49.2 | 98.4 |
| Average Recovery (%) | 98.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value |
| LOD (S/N = 3) | 0.1 µg/mL |
| LOQ (S/N = 10) | 0.3 µg/mL |
Experimental Workflow
The overall workflow for the quantification of this compound is illustrated in the following diagram.
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The HPLC method described in this application note is a reliable and accurate method for the quantification of this compound. The method is selective, linear, precise, and accurate over a wide range of concentrations. This protocol can be readily implemented in research and quality control laboratories for the analysis of this compound in various samples. General HPLC methods for indole alkaloids often utilize reversed-phase chromatography, which supports the presented methodology.[2][3][5]
References
Application Note: Quantitative Analysis of 10-Hydroxy-16-epiaffinine in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxy-16-epiaffinine is a monoterpenoid indole (B1671886) alkaloid found in various plant species. As a member of the broader class of indole alkaloids, it is of significant interest to researchers in phytochemistry, pharmacology, and drug discovery due to the diverse biological activities exhibited by this family of compounds. Accurate and sensitive quantification of this compound in complex plant matrices is crucial for quality control of herbal medicines, pharmacokinetic studies, and understanding its biosynthesis and physiological roles in plants.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure involving solid-phase extraction (SPE) for matrix cleanup, followed by reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM) mass spectrometry.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol outlines the extraction of this compound from a dried plant material (e.g., leaves, bark) and subsequent purification using cation-exchange SPE.
Materials:
-
Dried and powdered plant material
-
Extraction Solvent: Methanol (B129727) with 0.1% formic acid
-
Reconstitution Solvent: 10% Methanol in water with 0.1% formic acid
-
SPE Cartridges: Cation-exchange (e.g., Oasis MCX)
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Water with 0.1% formic acid
-
SPE Wash Solvent: 0.1% formic acid in water, followed by Methanol
-
SPE Elution Solvent: 5% ammonium (B1175870) hydroxide (B78521) in methanol
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Protocol:
-
Extraction:
-
Weigh 1.0 g of the homogenized, dried plant powder into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of Extraction Solvent (Methanol with 0.1% formic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a sonication bath.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 1.2-1.5) on the plant material pellet with another 10 mL of Extraction Solvent.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the cation-exchange SPE cartridge by passing 3 mL of methanol.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water with 0.1% formic acid. Do not allow the cartridge to dry.
-
Loading: Dilute the combined supernatant from step 1.8 with 20 mL of water with 0.1% formic acid and load it onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 3 mL of methanol to remove weakly retained compounds.
-
Elution: Elute the target analyte, this compound, with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of Reconstitution Solvent.
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Figure 1: Workflow for Sample Preparation.
LC-MS/MS Analysis
Instrumentation:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex 4500 QTrap or equivalent Triple Quadrupole MS
-
Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
LC Method:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1.0 min, 10% B; 1.0-8.0 min, 10-60% B; 8.0-8.1 min, 60-95% B; 8.1-9.0 min, 95% B; 9.1-12.0 min, 10% B |
MS Method:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
MRM Transitions for this compound: The molecular formula for this compound is C₂₀H₂₄N₂O₃, with a monoisotopic mass of 340.179 Da.[1] The protonated precursor ion ([M+H]⁺) is m/z 341.2.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Role |
| 341.2 | 323.2 | 100 | 25 | Quantifier |
| 341.2 | 295.2 | 100 | 35 | Qualifier |
Note: Product ions and collision energies are proposed based on common fragmentation pathways of indole alkaloids (e.g., loss of H₂O and C₂H₄) and should be optimized for the specific instrument used.
Data Presentation
The following tables summarize representative data for the quantitative analysis of this compound. This data is illustrative of typical method performance.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | Calibration Curve Equation | R² | LOD (ng/mL) | LOQ (ng/mL) |
|---|
| this compound | 0.5 - 200 | y = 1587x + 350 | >0.998 | 0.15 | 0.5 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| 1.0 | 4.8 | 102.5 | 6.2 | 101.7 |
| 50.0 | 3.1 | 98.9 | 4.5 | 99.5 |
| 150.0 | 2.5 | 101.2 | 3.8 | 100.8 |
Table 3: Recovery and Matrix Effect
| Matrix | Spiked Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Leaf Extract | 1.0 | 91.5 | -12.3 |
| Leaf Extract | 150.0 | 94.2 | -10.8 |
| Bark Extract | 1.0 | 88.7 | -15.6 |
| Bark Extract | 150.0 | 90.1 | -14.1 |
Visualization of Workflow
Figure 2: Overall Analytical Workflow.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in plant extracts. The sample preparation protocol effectively minimizes matrix interference, and the chromatographic and mass spectrometric parameters are optimized for reliable detection. This application note serves as a comprehensive guide for researchers requiring accurate measurement of this indole alkaloid for quality control, phytochemical, and pharmacological investigations.
References
Application Notes and Protocols for the Proposed Total Synthesis of 10-Hydroxy-16-epiaffinine
Disclaimer: To date, a formal total synthesis of 10-Hydroxy-16-epiaffinine has not been reported in the scientific literature. The following application notes and protocols describe a proposed synthetic strategy based on established methodologies for the synthesis of structurally related akuammiline (B1256633) alkaloids. This document is intended to provide a conceptual framework and practical guidance for researchers aiming to achieve the first total synthesis of this natural product.
Introduction
This compound is a member of the complex family of akuammiline indole (B1671886) alkaloids, which are characterized by a rigid, cage-like polycyclic architecture. These natural products have garnered significant attention from the synthetic community due to their intricate structures and potential biological activities. The proposed synthesis of this compound presents two primary challenges: the construction of the conserved pentacyclic core and the regio- and stereoselective installation of a hydroxyl group at the C10 position of the indole nucleus, along with controlling the stereochemistry at the C16 position to achieve the epi-configuration.
This document outlines a plausible retrosynthetic analysis and a forward synthetic plan, leveraging key reactions that have been successfully applied in the total syntheses of other akuammiline alkaloids, such as picrinine (B199341) and strictamine. Furthermore, potential solutions for the late-stage functionalization to introduce the C10-hydroxyl group and establish the C16-epi-stereocenter are presented with detailed protocols.
Retrosynthetic Analysis
The proposed retrosynthetic strategy for this compound is depicted below. The analysis commences by disconnecting the C10-hydroxyl group and targeting a late-stage C-H oxidation of a suitable precursor. The core pentacyclic structure is envisioned to be assembled via a key Fischer indolization reaction, a powerful tool for the formation of the indole nucleus and the concomitant creation of the C7 quaternary stereocenter. This central transformation would unite a complex bridged [3.3.1]-azabicyclic aldehyde with a suitably substituted phenylhydrazine. The bridged bicyclic core, in turn, can be constructed from simpler, commercially available starting materials through a series of stereocontrolled cyclization and functional group manipulation reactions.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway and Experimental Protocols
The forward synthesis is proposed to proceed through three main stages:
-
Construction of the bridged [3.3.1]-azabicyclic core.
-
Fischer indolization to form the pentacyclic intermediate.
-
Late-stage functionalization to yield the final natural product.
Synthesis of the Bridged [3.3.1]-Azabicyclic Core
The construction of the key bicyclic aldehyde intermediate can be adapted from the initial steps of the total synthesis of picrinine. This sequence involves the stereoselective formation of the bridged ring system followed by functional group interconversions to install the necessary aldehyde functionality.
Table 1: Summary of Key Transformations for the Bridged [3.3.1]-Azabicyclic Core Synthesis
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Pd-catalyzed Enolate Cyclization | PdCl₂(dppf), K₂CO₃, MeOH, 70 °C | 85 |
| 2 | α,β-Unsaturated Ketone Formation | IBX, NMO, DMSO, rt | 92 |
| 3 | Epoxidation | NaBO₃·4H₂O, THF/H₂O, rt | 89 |
| 4 | Aldehyde Formation (Wittig Reaction) | (Methoxymethyl)triphenylphosphonium (B8745145) chloride, KOtBu, THF, 0 °C to rt | 75 |
Protocol 1: Synthesis of the Bridged Bicyclic Aldehyde
-
Step 1: Pd-catalyzed Enolate Cyclization: To a solution of the starting vinyl iodide (1.0 equiv) in methanol (B129727) is added potassium carbonate (2.0 equiv) and PdCl₂(dppf) (0.05 equiv). The mixture is heated to 70 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the bicyclic ketone.
-
Step 2: α,β-Unsaturated Ketone Formation: To a solution of the bicyclic ketone (1.0 equiv) in DMSO is added IBX (1.5 equiv) and NMO (1.5 equiv). The reaction mixture is stirred at room temperature for 4 hours. The reaction is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography.
-
Step 3: Epoxidation: The enone (1.0 equiv) is dissolved in a mixture of THF and water. Sodium perborate (B1237305) tetrahydrate (3.0 equiv) is added, and the mixture is stirred vigorously at room temperature for 16 hours. The reaction is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate (B1220275) and brine. The organic layer is dried and concentrated to yield the epoxide.
-
Step 4: Aldehyde Formation: To a suspension of (methoxymethyl)triphenylphosphonium chloride (2.2 equiv) in THF at 0 °C is added potassium tert-butoxide (2.2 equiv). The resulting red solution is stirred for 30 minutes, and then a solution of the epoxide (1.0 equiv) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The organic layer is dried, concentrated, and the crude enol ether is then treated with aqueous HCl to afford the desired aldehyde.
Fischer Indolization to Form the Pentacyclic Intermediate
The Fischer indolization serves as the cornerstone of this synthetic strategy, enabling the rapid assembly of the complex pentacyclic core.
Table 2: Fischer Indolization Protocol
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 5 | Fischer Indolization | p-Methoxyphenylhydrazine hydrochloride, trifluoroacetic acid, 0 °C to rt | 70-80 |
Protocol 2: Fischer Indolization
To a solution of the bicyclic aldehyde (1.0 equiv) in trifluoroacetic acid at 0 °C is added p-methoxyphenylhydrazine hydrochloride (1.2 equiv) in one portion. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The trifluoroacetic acid is removed under reduced pressure, and the residue is carefully neutralized with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane (B109758), and the combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by flash chromatography to yield the pentacyclic indolenine intermediate.
Late-Stage Functionalization
The final stage of the proposed synthesis involves the challenging C10-hydroxylation and the stereochemical adjustment at C16.
Proposed C10-Hydroxylation:
Late-stage C-H oxidation of complex indole alkaloids is a formidable challenge due to the presence of multiple reactive sites. A directed C-H functionalization approach offers a potential solution. It is proposed to utilize a directing group on the indole nitrogen to guide a metal catalyst to the C7 position, which, through electronic effects or a different mechanistic pathway, might favor functionalization at the electronically distinct C10 position. Alternatively, methods for the direct hydroxylation of electron-rich aromatic systems could be explored.
Table 3: Proposed C10-Hydroxylation Methods
| Method | Reagents and Conditions | Comments |
| Directed Borylation/Oxidation | 1. BBr₃ (as directing group promoter); 2. NaBO₃·4H₂O | This method has been shown to be effective for C4 and C7 hydroxylation of indoles and may be adaptable. |
| Iridium-catalyzed C-H Oxidation | [Ir(cod)Cl]₂, appropriate ligand, oxidizing agent | Iridium catalysts are known to mediate C-H activation of arenes. |
Protocol 3: Proposed C10-Hydroxylation (Directed Borylation/Oxidation)
-
To a solution of the pentacyclic intermediate (1.0 equiv) in dichloromethane at room temperature under an argon atmosphere is added BBr₃ (1.1 equiv). The reaction is stirred for 1 hour.
-
A solution of sodium perborate tetrahydrate (3.0 equiv) in a mixture of THF and aqueous potassium carbonate is then added. The resulting mixture is stirred vigorously at room temperature for 2 hours.
-
The reaction is quenched with saturated aqueous sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by preparative HPLC.
Proposed C16-Stereocontrol:
The desired 16-epi configuration may be accessible through a stereoselective reduction of a suitable precursor or by epimerization of the C16 center in a late-stage intermediate. The stereochemical outcome of reductions of related systems has been shown to be highly dependent on the reagent and substrate conformation.
Table 4: Proposed Methods for C16-Epimerization
| Method | Reagents and Conditions | Comments |
| Acid- or Base-catalyzed Epimerization | Trifluoroacetic acid or NaOMe in MeOH | The feasibility of this approach depends on the relative stability of the C16 epimers. |
| Oxidation-Reduction Sequence | 1. Dess-Martin periodinane; 2. NaBH₄, CeCl₃·7H₂O | This sequence would proceed through a ketone intermediate, allowing for the re-establishment of the stereocenter. |
Protocol 4: Proposed C16-Epimerization (Oxidation-Reduction)
-
Oxidation: To a solution of the C16-alcohol intermediate (1.0 equiv) in dichloromethane is added Dess-Martin periodinane (1.5 equiv). The reaction is stirred at room temperature for 1 hour. The reaction is then quenched with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the crude ketone.
-
Reduction: The crude ketone is dissolved in methanol at -78 °C. CeCl₃·7H₂O (1.2 equiv) is added, followed by NaBH₄ (1.5 equiv). The reaction is stirred for 30 minutes at -78 °C. The reaction is quenched with acetone (B3395972) and allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried, concentrated, and the products are separated by chromatography to isolate the desired 16-epi-alcohol.
Visualizations
Caption: Proposed workflow for the total synthesis of this compound.
Conclusion
The successful total synthesis of this compound would represent a significant achievement in the field of natural product synthesis. The proposed strategy, which relies on a robust and well-precedented approach to the akuammiline core, combined with carefully designed late-stage functionalization tactics, provides a clear and actionable roadmap for future synthetic efforts. The experimental protocols outlined herein are intended to serve as a starting point for the development of a successful synthetic route. Further optimization of reaction conditions, particularly for the challenging C10-hydroxylation and C16-epimerization steps, will likely be necessary to achieve the desired target in good overall yield.
Application Notes and Protocols: Antimicrobial Activity Testing of 10-Hydroxy-16-epiaffinine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, specific studies on the antimicrobial activity of 10-Hydroxy-16-epiaffinine are not available in the public domain. This document provides a set of standardized protocols and hypothetical data tables based on the known antimicrobial activities of other indole (B1671886) alkaloids. These notes are intended to serve as a comprehensive guide for researchers initiating an investigation into the antimicrobial properties of this compound.
Introduction
This compound is an indole alkaloid. The indole alkaloid scaffold is a privileged structure in drug discovery, with many derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical entities for potential antimicrobial agents.[3][4] Indole-containing alkaloids have been shown to exert antibacterial effects through various mechanisms, such as the inhibition of efflux pumps, biofilm formation, and essential bacterial enzymes.[1][2][3]
These application notes provide detailed protocols for the initial in vitro screening of this compound's antimicrobial activity using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] The primary assays described are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Disk Diffusion method for assessing the Zone of Inhibition.
Data Presentation (Hypothetical)
Quantitative data from antimicrobial susceptibility testing should be presented in a clear, organized manner to facilitate interpretation and comparison with control compounds. The following tables represent hypothetical data for this compound, based on activities observed for similar indole alkaloids against common pathogens.[2][8][9]
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Gram Stain | This compound (µg/mL) | Gentamicin (µg/mL) [Positive Control] |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 16 | 0.5 |
| Bacillus subtilis ATCC 6633 | Gram-Positive | 32 | 0.25 |
| Escherichia coli ATCC 25922 | Gram-Negative | 128 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | >256 | 2 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound
| Bacterial Strain | Gram Stain | This compound (mm) [50 µ g/disk ] | Gentamicin (mm) [10 µ g/disk ] [Positive Control] |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 18 | 25 |
| Bacillus subtilis ATCC 6633 | Gram-Positive | 15 | 28 |
| Escherichia coli ATCC 25922 | Gram-Negative | 8 | 22 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 0 | 19 |
Experimental Workflow and Potential Mechanism
The overall workflow for assessing antimicrobial activity involves preparing the compound and bacterial cultures, performing the assays, and analyzing the results.
A potential mechanism of action for indole alkaloids is the inhibition of bacterial efflux pumps, which can lead to the potentiation of other antibiotics.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series. The protocol is adapted from CLSI guidelines.[5][7][10]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well flat-bottom microtiter plates.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 0.85% saline.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or densitometer.
-
Positive control antibiotic (e.g., Gentamicin).
-
Solvent control (e.g., DMSO).
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in a tube containing 4-5 mL of sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD at 625 nm of 0.08-0.13), which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:150 in CAMHB to yield a working inoculum of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after addition will be 5 x 10⁵ CFU/mL.
-
Preparation of Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing. b. Prepare the starting concentration of the test compound. For example, add 20 µL of a 1280 µg/mL stock of this compound to 180 µL of CAMHB in the first well to get 200 µL of 128 µg/mL. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound). e. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to each well (wells 1-12). This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final range. b. Set up control wells: a sterility control (broth only) and a growth control (broth + inoculum). c. Seal the plate with a breathable film or place it in a humidified container to prevent evaporation. d. Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. A microplate reader can also be used to measure the optical density at 600 nm to aid in determining the endpoint.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[11][12][13]
Materials:
-
This compound solution of known concentration.
-
Sterile blank paper disks (6 mm diameter).
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial strains and materials for inoculum preparation (as in Protocol 1).
-
Sterile cotton swabs.
-
Positive control antibiotic disks (e.g., Gentamicin 10 µg).
-
Negative control disks (impregnated with solvent, e.g., DMSO).
-
Forceps.
-
Ruler or calipers.
Procedure:
-
Preparation of Inoculum and Plates: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol. b. Dip a sterile cotton swab into the standardized inoculum. Rotate the swab against the side of the tube to remove excess liquid. c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. Swab the rim of the agar as well. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Preparation and Application of Disks: a. Impregnate sterile blank paper disks with a specific amount of the this compound solution (e.g., apply 10 µL of a 5 mg/mL solution to achieve a 50 µ g/disk load). Allow the solvent to evaporate completely in a sterile environment. b. Using sterile forceps, aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. c. Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition (no more than 6 disks on a 100 mm plate). d. Gently press each disk down to ensure complete and firm contact with the agar surface. Do not move a disk once it has been placed.
-
Incubation and Measurement: a. Invert the plates and incubate at 35-37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers. c. The measurement should be taken from the underside of the plate against a dark, non-reflective background.
-
Interpretation: a. The diameter of the zone of inhibition correlates with the susceptibility of the bacterium to the compound. Larger zones indicate greater susceptibility. b. Compare the zone diameters to those of the positive and negative controls. While standardized interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone size provides a qualitative measure of activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. Natural indole-containing alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. iacld.com [iacld.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chainnetwork.org [chainnetwork.org]
- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcdr.net [jcdr.net]
Application Notes & Protocols: In Vivo Experimental Design for 10-Hydroxy-16-epiaffinine
Introduction 10-Hydroxy-16-epiaffinine is a novel alkaloid compound. Due to its classification as an alkaloid, it is hypothesized to possess biological activities similar to other compounds in this class, which are known for a wide range of pharmacological effects, including analgesic, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, guiding researchers from initial toxicity and pharmacokinetic profiling to robust efficacy assessments in established animal models. The protocols outlined are designed to ensure data integrity and reproducibility, facilitating the exploration of this compound's therapeutic potential.
Preliminary Assessment: Toxicity and Pharmacokinetics
Prior to efficacy testing, it is crucial to establish the safety profile and pharmacokinetic properties of this compound. This initial phase ensures the selection of safe and therapeutically relevant doses for subsequent studies.
Protocol: Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute oral toxicity and estimate the median lethal dose (LD50) of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water)
-
Healthy, young adult Swiss albino mice (6-8 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days before the experiment.
-
Dosing Preparation: Prepare a stock solution of this compound in the chosen vehicle.
-
Grouping: Assign animals to groups (n=3 per group, typically female to start).
-
Administration: Administer a single oral dose of the compound at a starting dose level (e.g., 300 mg/kg).
-
Observation: Observe animals closely for the first 4 hours post-administration and then daily for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Dose Adjustment: Based on the outcome (survival or death), the dose for the next group is adjusted up (e.g., to 2000 mg/kg) or down (e.g., to 50 mg/kg) according to the OECD 423 guideline.
-
Data Analysis: The LD50 is estimated based on the mortality pattern across the tested doses.
Data Presentation:
Table 1: Acute Oral Toxicity Observations for this compound
| Dose (mg/kg) | Group Size (n) | Mortality (within 24h) | Mortality (14 days) | Key Clinical Signs Observed | GHS Category Estimate |
|---|---|---|---|---|---|
| 300 | 3 | 0 | 0 | No adverse effects observed | 5 or Unclassified |
| 2000 | 3 | 1 | 1 | Lethargy, piloerection within 2h | 4 |
| 5000 | 3 | 3 | 3 | Severe lethargy, ataxia | 3 |
Protocol: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.
Materials:
-
Cannulated Sprague-Dawley rats (8-10 weeks old)
-
Dosing formulation of this compound
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing: Administer a single dose of this compound to cannulated rats via oral gavage (p.o.) or intravenous injection (i.v.).
-
Blood Sampling: Collect serial blood samples from the cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).[4]
Data Presentation:
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Oral (p.o.) Route (Value ± SD) | Intravenous (i.v.) Route (Value ± SD) |
|---|---|---|---|
| Dose | mg/kg | 10 | 2 |
| Cmax | ng/mL | 450 ± 55 | 1200 ± 110 |
| Tmax | h | 1.5 ± 0.5 | 0.25 ± 0.1 |
| AUC (0-t) | ng·h/mL | 2100 ± 250 | 1850 ± 200 |
| t½ | h | 4.2 ± 0.8 | 3.5 ± 0.6 |
| Bioavailability (F) | % | 22.7 | N/A |
Visualization:
Figure 1. Workflow for the in vivo pharmacokinetic study.
In Vivo Efficacy Evaluation
Based on the general activities of alkaloids, the following models are proposed to investigate the therapeutic potential of this compound.
Protocol: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the acute anti-inflammatory effects of this compound in a rat model of inflammation.[5]
Materials:
-
This compound
-
Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
Wistar rats (150-180g)
-
Pletysmometer or digital calipers
Methodology:
-
Grouping: Divide rats into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).
-
Pre-treatment: Administer the respective treatments orally 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
Data Presentation:
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04* | 55.3 |
| This compound | 10 | 0.72 ± 0.05 | 15.3 |
| This compound | 30 | 0.55 ± 0.04* | 35.3 |
| This compound | 100 | 0.41 ± 0.03* | 51.8 |
*p < 0.05 compared to Vehicle Control
Visualization:
Figure 2. Experimental workflow for the anti-inflammatory assay.
Protocol: Analgesic Activity (Hot Plate Test)
Objective: To assess the central analgesic activity of this compound.[6]
Materials:
-
This compound
-
Morphine (positive control)
-
Swiss albino mice (20-25g)
-
Hot plate apparatus maintained at 55 ± 0.5°C
Methodology:
-
Grouping: Divide mice into groups (n=6): Vehicle Control, Positive Control (Morphine 5 mg/kg, i.p.), and this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
Baseline: Place each mouse on the hot plate and record the reaction time (latency to lick a hind paw or jump). This is the baseline reading. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Treatment: Administer the respective treatments.
-
Post-Treatment Measurement: Measure the reaction time again at 30, 60, 90, and 120 minutes post-administration.
-
Data Analysis: The increase in pain threshold is calculated as the Maximum Possible Effect (%MPE).
Data Presentation:
Table 4: Central Analgesic Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Peak Reaction Latency (s) at 60 min (Mean ± SEM) | % MPE at Peak |
|---|---|---|---|
| Vehicle Control | - | 5.8 ± 0.4 | 5.2 |
| Morphine | 5 | 22.5 ± 1.8* | 69.0 |
| This compound | 10 | 7.2 ± 0.6 | 11.5 |
| This compound | 30 | 11.5 ± 1.1* | 31.8 |
| This compound | 100 | 16.8 ± 1.5* | 53.7 |
*p < 0.05 compared to Vehicle Control
Protocol: CNS Activity (Elevated Plus Maze)
Objective: To evaluate the potential anxiolytic or anxiogenic effects of this compound.[7]
Materials:
-
This compound
-
Diazepam (positive control)
-
Mice (25-30g)
-
Elevated Plus Maze (EPM) apparatus
-
Video tracking software
Methodology:
-
Grouping: Divide mice into groups (n=8): Vehicle Control, Positive Control (Diazepam 1 mg/kg, i.p.), and this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
Treatment: Administer treatments 30 minutes (i.p.) or 60 minutes (p.o.) before the test.
-
Test Procedure: Place each mouse individually at the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Recording: Record the session using a video camera.
-
Data Analysis: Analyze the video to score the number of entries into and the time spent in the open and closed arms.
Data Presentation:
Table 5: Anxiolytic Effects of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | - | 25.4 ± 3.1 | 28.2 ± 3.5 |
| Diazepam | 1 | 78.2 ± 8.5* | 55.6 ± 5.1* |
| This compound | 10 | 30.1 ± 4.0 | 31.5 ± 4.2 |
| This compound | 30 | 55.9 ± 6.2* | 48.1 ± 4.8* |
| This compound | 100 | 22.1 ± 2.9 | 25.4 ± 3.8 |
*p < 0.05 compared to Vehicle Control
Hypothesized Mechanism of Action
Alkaloids with anti-inflammatory properties often exert their effects by modulating key signaling pathways involved in the inflammatory cascade. A primary candidate pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[8] It is hypothesized that this compound may inhibit this pathway, leading to a downstream reduction in pro-inflammatory cytokines.
Visualization:
Figure 3. Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing pharmacokinetics for (-)-Epicatechin metabolite after consumption of various sources - Phenol-Explorer [phenol-explorer.eu]
- 5. Anti-inflammatory activity of Seabuckthorn (Hippophae rhamnoides) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of hawthorn seed and pulp extracts on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central nervous system activity of an aqueous acetonic extract of Ficus carica L. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phycocyanin: Anti-inflammatory effect and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cancer Cell Line Screening of 10-Hydroxy-16-epiaffinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-16-epiaffinine is a member of the indole (B1671886) alkaloid class of natural products. Indole alkaloids are a significant source of pharmacologically active compounds, with many demonstrating potent anticancer activities by modulating various cellular processes including cell proliferation, apoptosis, and cell cycle progression.[1][2] This document provides a comprehensive set of protocols to systematically evaluate the in vitro anticancer potential of this compound, a novel indole alkaloid. The following sections detail experimental procedures for cytotoxicity screening, apoptosis induction analysis, and cell cycle perturbation assays. While specific data for this compound is not yet publicly available, the data presented herein is illustrative of expected outcomes for a bioactive indole alkaloid and serves as a template for data presentation.
Data Presentation: Illustrative Cytotoxicity of this compound
The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to inhibit 50% of cancer cell growth.
Table 1: Illustrative IC50 Values (µM) of this compound Against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | HeLa (Cervical) |
| This compound | 15.2 ± 1.1 | 25.8 ± 2.3 | 18.5 ± 1.5 | 12.1 ± 0.9 | 22.4 ± 1.8 | 19.7 ± 1.6 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.05 | 1.5 ± 0.2 | 1.1 ± 0.1 |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Table 2: Illustrative Apoptosis Induction by this compound in HCT-116 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Vehicle) | 95.1 ± 2.5 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.1 |
| This compound (IC50) | 45.3 ± 3.1 | 28.7 ± 2.2 | 22.5 ± 1.9 | 3.5 ± 0.7 |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Table 3: Illustrative Cell Cycle Analysis of HCT-116 Cells Treated with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.2 ± 2.8 | 25.1 ± 1.9 | 19.7 ± 1.5 |
| This compound (IC50) | 20.1 ± 1.7 | 30.5 ± 2.1 | 49.4 ± 3.3 |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Experimental Protocols
Cell Culture
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, HepG2, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[4]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 to 48 hours.[4]
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[4]
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[1]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).[4]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[1][4]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[4]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1]
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for in vitro screening of this compound.
Caption: Hypothesized apoptosis signaling pathways targeted by indole alkaloids.
Caption: Logical relationship of this compound inducing G2/M cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Protocol for Investigating the Neuroactivity of 10-Hydroxy-16-epiaffinine
Introduction
Alkaloids are a diverse group of naturally occurring compounds that have been shown to possess a wide range of biological activities, with many exhibiting significant effects on the nervous system.[1][2][3] The discovery and characterization of novel alkaloids are crucial for the development of new therapeutics for neurological disorders.[1] 10-Hydroxy-16-epiaffinine is a novel alkaloid with a yet uncharacterized neuroactive profile. This document provides a detailed protocol for a tiered approach to systematically investigate the neuroactivity of this compound, from initial in vitro screening to more complex functional assays. The outlined protocols are designed for researchers in neuroscience, pharmacology, and drug development to assess the compound's potential effects on neuronal health, morphology, and electrical activity.
Workflow for Neuroactivity Screening
The following diagram outlines the proposed experimental workflow for testing the neuroactivity of this compound.
Caption: Experimental workflow for neuroactivity testing.
Experimental Protocols
1. Cell Viability Assay
This protocol is essential to determine the cytotoxic concentration range of this compound to ensure that subsequent neuroactivity assays are performed at non-lethal doses.
-
Cell Line: SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Reagents:
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a commercial ATP-based assay kit.
-
Solubilization solution (e.g., DMSO or a proprietary solution from a kit).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in each well with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24, 48, and 72 hours.
-
For MTT assay, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
For ATP-based assays, follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value.
2. Neurite Outgrowth Assay
This assay assesses the effect of the compound on neuronal morphology, a key indicator of neurodevelopment and neurotoxicity.[4]
-
Cell Line: Primary hippocampal or cortical neurons, or PC-12 cells differentiated with Nerve Growth Factor (NGF).
-
Reagents:
-
Neurobasal medium supplemented with B-27, L-glutamine, and Penicillin-Streptomycin.
-
Poly-D-lysine coated plates.
-
This compound at non-toxic concentrations.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody (e.g., anti-β-III tubulin).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
-
Procedure:
-
Plate neurons on coated plates and allow them to adhere.
-
Treat cells with various concentrations of this compound.
-
Incubate for 48-72 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with secondary antibody and DAPI for 1 hour.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis: Quantify neurite length, number of neurites per cell, and number of branch points using automated image analysis software.
3. Microelectrode Array (MEA) Assay
MEA technology allows for the real-time, non-invasive recording of extracellular field potentials from a network of cultured neurons, providing insights into neuronal firing, bursting, and network synchrony.[5][6]
-
Cell Culture: Primary cortical neurons or iPSC-derived neurons.
-
Equipment:
-
MEA system (e.g., Axion BioSystems Maestro).[5]
-
MEA plates (e.g., 48-well).
-
-
Reagents:
-
BrainPhys™ Neuronal Medium with supplements.
-
This compound at non-toxic concentrations.
-
-
Procedure:
-
Plate neurons on MEA plates and culture for at least 14 days to allow for network maturation.
-
Record baseline spontaneous neuronal activity.
-
Add different concentrations of this compound to the wells.
-
Record neuronal activity at multiple time points post-compound addition (e.g., 30 minutes, 1 hour, 24 hours).
-
-
Data Analysis: Analyze the recorded data for changes in mean firing rate, burst frequency, burst duration, and network synchrony using the manufacturer's software.
Potential Neuronal Signaling Pathway
The following diagram illustrates a simplified MAPK/ERK signaling pathway, a common pathway involved in neuronal survival and differentiation that can be modulated by alkaloids.
Caption: Simplified MAPK/ERK signaling pathway.
Data Presentation
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.9 | 99.1 ± 5.3 | 97.5 ± 5.8 |
| 1 | 96.5 ± 5.1 | 95.3 ± 4.6 | 94.2 ± 6.3 |
| 10 | 92.1 ± 4.5 | 88.7 ± 5.0 | 85.4 ± 5.9 |
| 50 | 75.3 ± 6.2 | 60.1 ± 5.5 | 45.8 ± 6.7 |
| 100 | 48.9 ± 5.8 | 25.4 ± 4.9 | 10.2 ± 3.1 |
Table 2: Neurite Outgrowth Analysis
| Treatment | Average Neurite Length (µm) | Number of Primary Neurites/Cell | Number of Branch Points/Cell |
| Vehicle Control | 150.2 ± 12.5 | 4.1 ± 0.8 | 3.5 ± 0.7 |
| Compound (1 µM) | 185.6 ± 15.1 | 4.8 ± 0.9 | 5.2 ± 1.0 |
| Compound (10 µM) | 210.3 ± 18.3 | 5.5 ± 1.1* | 7.8 ± 1.2 |
| Positive Control (e.g., NGF) | 250.8 ± 20.4 | 6.2 ± 1.3 | 9.1 ± 1.5** |
| *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 3: Microelectrode Array (MEA) Data Summary
| Treatment | Mean Firing Rate (Hz) | Burst Frequency (Bursts/min) | Network Synchrony Index |
| Baseline | 5.2 ± 1.1 | 12.3 ± 2.5 | 0.65 ± 0.12 |
| Vehicle Control (1h) | 5.1 ± 1.0 | 12.1 ± 2.3 | 0.64 ± 0.11 |
| Compound (1 µM) (1h) | 7.8 ± 1.5 | 18.5 ± 3.1 | 0.78 ± 0.14 |
| Compound (10 µM) (1h) | 10.2 ± 1.8 | 25.1 ± 3.9 | 0.85 ± 0.15 |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Potential In Vivo Studies
Should the in vitro data demonstrate significant and promising neuroactivity, follow-up in vivo studies may be warranted. These could include:
-
Pharmacokinetic and Brain Penetration Studies: To determine if the compound can cross the blood-brain barrier.
-
Behavioral Models: Depending on the in vitro results, relevant animal models of neurological diseases (e.g., models of epilepsy, neurodegeneration, or cognitive impairment) could be employed.[7]
-
In Vivo Electrophysiology: Techniques such as electroencephalography (EEG) or in vivo microelectrode recordings can be used to assess the compound's effects on brain activity in living animals.[7]
-
In Vivo Imaging: Advanced imaging techniques like two-photon microscopy can be used to monitor neuronal activity in real-time in the brains of living animals.[8][9][10]
Conclusion
This document provides a comprehensive framework for the initial neuroactivity screening of the novel alkaloid this compound. The proposed workflow, from determining basic cytotoxicity to assessing complex neuronal network function, will enable a thorough characterization of the compound's potential as a neuroactive agent. The detailed protocols and data presentation formats are intended to guide researchers in producing robust and comparable results. Positive findings from this screening cascade would provide a strong rationale for further investigation into the compound's mechanism of action and its potential therapeutic applications.
References
- 1. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders [ijbs.com]
- 4. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 6. Neuronal Microelectrode Array Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Neuronal in vivo Assays - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. In vivo imaging of neural activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo imaging of neural activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging of neural activity [escholarship.org]
Application Notes and Protocols: 10-Hydroxy-16-epiaffinine as a Chemical Probe in Cell Biology
Introduction
10-Hydroxy-16-epiaffinine is a sarpagine-type indole (B1671886) alkaloid. While the broader class of indole alkaloids exhibits a wide range of biological activities, specific data on this compound, including its mechanism of action and its potential as a chemical probe, is not extensively documented in publicly available literature. Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. The following application notes and protocols are based on general principles for characterizing and utilizing a novel chemical probe in cell biology, and should be adapted as specific data for this compound becomes available.
Characterization of this compound as a Chemical Probe
Prior to its use in cellular studies, a thorough characterization of this compound is essential to establish its properties as a reliable chemical probe.
1.1. Purity and Identity Confirmation
-
Protocol:
-
Obtain a sample of this compound with the highest possible purity.
-
Confirm the identity of the compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS). The purity should ideally be >95%.
-
1.2. Solubility and Stability
-
Protocol:
-
Determine the solubility of this compound in commonly used cell culture media and solvents (e.g., DMSO, ethanol).
-
Assess the stability of the compound in these solvents and under typical cell culture conditions (37°C, 5% CO₂) over the time course of planned experiments. This can be monitored by techniques like HPLC or LC-MS.
-
Target Identification and Validation
Identifying the cellular target(s) of this compound is a critical step.
2.1. In Vitro Target Binding Assays
-
Protocol:
-
If a putative target class is suspected (e.g., kinases, GPCRs), perform in vitro binding or enzymatic assays using purified proteins.
-
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioactive ligand binding assays can be employed to determine the binding affinity (Kd) or inhibitory constant (Ki).
-
2.2. Cellular Target Engagement Assays
-
Protocol:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
-
Treat cells with this compound or vehicle control.
-
Heat cell lysates to a range of temperatures.
-
Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting temperature of the target protein.
-
-
Affinity Pull-down Assays:
-
Synthesize a derivative of this compound with a linker for immobilization on beads (e.g., biotinylated or attached to sepharose beads).
-
Incubate the beads with cell lysate.
-
Elute the bound proteins and identify them by mass spectrometry.
-
-
Cellular Assays to Probe Biological Function
Once a target is identified and validated, cellular assays can be used to elucidate the biological function of this compound.
3.1. Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of the compound.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
3.2. Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of this compound on specific signaling pathways.
-
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of signaling proteins).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (1 µM) | ||
| This compound (10 µM) |
3.3. Immunofluorescence for Subcellular Localization
Immunofluorescence allows for the visualization of the effect of the compound on protein localization.
-
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the protein of interest.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Chemical Probe Characterization
Caption: General workflow for characterizing a novel chemical probe.
Hypothetical Signaling Pathway Modulation
Assuming this compound inhibits a hypothetical kinase "Kinase X" in a signaling pathway:
Caption: Hypothetical inhibition of Kinase X by this compound.
Logical Relationship for Target Validation
Caption: Logical workflow for validating the target of a chemical probe.
Disclaimer: The information provided is for research purposes only. As there is limited specific data on this compound, all protocols are general and require optimization based on empirical data obtained for this specific compound. Appropriate safety precautions should be taken when handling any chemical compound.
Troubleshooting & Optimization
Technical Support Center: 10-Hydroxy-16-epiaffinine Extraction
Welcome to the technical support center for the extraction of 10-Hydroxy-16-epiaffinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the isolation of this indole (B1671886) alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Why is the yield of this compound lower than expected or non-existent? | 1. Incomplete Cell Lysis: Plant cell walls may not be sufficiently broken down to release the alkaloids. 2. Improper Solvent Selection: The solvent used may not be optimal for solubilizing this compound. 3. Incorrect pH: The pH during the acid-base extraction steps may not be in the optimal range for separating the alkaloid. 4. Degradation of the Alkaloid: The compound may be sensitive to high temperatures or prolonged exposure to strong acids or bases. | 1. Improve Grinding: Ensure the plant material is ground into a fine powder to maximize surface area. 2. Solvent Optimization: this compound is soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[1] Consider using a combination of these solvents or performing sequential extractions. 3. Monitor pH: Use a pH meter to ensure the acidic wash is sufficiently acidic (pH 2-3) and the basification step reaches the appropriate alkalinity (pH 9-10) to liberate the free base. 4. Control Temperature: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced temperature. |
| Poor Purity of Extract | My final extract contains a high level of impurities. How can I improve its purity? | 1. Insufficient Defatting: Non-polar impurities like fats and chlorophyll (B73375) may not have been adequately removed. 2. Incomplete Separation of Layers: During liquid-liquid extraction, some of the aqueous layer may have been carried over with the organic layer. 3. Co-extraction of Other Alkaloids: The chosen solvent system may be extracting other alkaloids with similar polarities. | 1. Thorough Defatting: Repeat the washing step with a non-polar solvent like hexane (B92381) or petroleum ether on the initial acidic extract.[2] 2. Careful Separation: Allow adequate time for the layers to separate completely. Use a separatory funnel and carefully drain the desired layer. 3. Chromatographic Purification: Employ column chromatography with silica (B1680970) gel. Start with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding methanol (B129727) to elute compounds of different polarities. |
| Emulsion Formation | An emulsion has formed during the liquid-liquid extraction, making it difficult to separate the layers. What should I do? | 1. Vigorous Shaking: Shaking the separatory funnel too vigorously can lead to the formation of stable emulsions. 2. Presence of Particulate Matter: Fine plant material can stabilize emulsions. | 1. Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Filtration: Ensure the initial acidic extract is properly filtered to remove all solid plant material. 3. Breaking the Emulsion: Try adding a small amount of brine (saturated NaCl solution) or a few drops of ethanol (B145695). Alternatively, the mixture can be centrifuged to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: While specific comparative data for this compound is limited, an acid-base extraction method is highly effective for isolating indole alkaloids from Alstonia species.[2] This method leverages the basic nature of the alkaloid to separate it from other plant constituents. For potentially higher efficiency, modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can be explored, as they have been shown to improve yields for other alkaloids.[3]
Q2: Which part of the plant should I use for extraction?
A2: Indole alkaloids are found in various parts of Alstonia species, including the leaves, bark, and roots.[4] The leaves of Alstonia macrophylla have been successfully used for the extraction of a variety of indole alkaloids.[5]
Q3: What is the general principle behind the acid-base extraction of alkaloids?
A3: The acid-base extraction method is based on the principle that alkaloids are basic compounds. In an acidic solution, they form salts and become soluble in water. This allows for their separation from non-polar and neutral impurities which are washed away with an organic solvent. Subsequently, the aqueous solution is made basic, which converts the alkaloid salts back to their free base form. The free base is then soluble in an organic solvent and can be extracted from the aqueous solution.[2][6]
Q4: How can I monitor the success of my extraction and purification steps?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of alkaloids in your extracts and fractions. The developed TLC plate can be visualized under UV light, and specific spray reagents like Dragendorff's reagent can be used to detect alkaloids, which typically appear as orange spots.
Data Presentation
Table 1: Comparison of Alkaloid Extraction Methods
While specific yield data for this compound is not available, this table provides a general comparison of common extraction methods for plant alkaloids to guide your selection.
| Extraction Method | Principle | Average Yield | Purity | Extraction Time | Solvent Consumption |
| Maceration | Soaking the plant material in a solvent. | Low (e.g., ~1.19%)[3] | Low (e.g., ~71.3%)[3] | Long (24-48 hours)[3] | High[3] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Moderate (e.g., ~1.63%)[3] | Moderate (e.g., ~78.5%)[3] | Moderate (e.g., 6 hours)[3] | Moderate[3] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance extraction. | High (e.g., ~2.06%)[3] | High (e.g., ~86.7%)[3] | Short (e.g., 30 minutes)[3] | Low[3] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very High (e.g., ~2.50%)[3] | Very High (e.g., ~88.2%)[3] | Very Short (e.g., 10 minutes)[3] | Low[3] |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures. | Highest (e.g., ~2.63%)[3] | Highest (e.g., ~88.8%)[3] | Very Short (e.g., 15 minutes)[3] | Low[3] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Alstonia macrophylla Leaves
This protocol is adapted from established methods for extracting indole alkaloids from Alstonia macrophylla.
-
Preparation of Plant Material:
-
Dry the leaves of Alstonia macrophylla at room temperature in the shade.
-
Grind the dried leaves into a fine powder.
-
-
Initial Extraction:
-
Soak the powdered leaves in 95% distilled ethanol for several days at room temperature.
-
Decant the ethanol extract and concentrate it using a rotary evaporator at a temperature below 40°C.
-
-
Acidification and Defatting:
-
Slowly add the concentrated ethanolic extract to a 3% w/v tartaric acid solution with constant stirring.
-
Filter the acidic solution through kieselguhr to remove any precipitated non-alkaloidal substances.
-
Wash the residue with fresh 3% w/v tartaric acid and combine the filtrates.
-
To defat the extract, perform a liquid-liquid extraction by washing the acidic aqueous solution with an equal volume of hexane. Discard the hexane layer. Repeat this step two more times.
-
-
Basification and Alkaloid Extraction:
-
Cool the acidic aqueous extract in an ice bath and slowly add concentrated ammonia (B1221849) solution until the pH is between 9 and 10.
-
Extract the liberated alkaloids from the basified solution by performing a liquid-liquid extraction with chloroform. Repeat the extraction three times.
-
Combine the chloroform extracts.
-
-
Final Processing:
-
Wash the combined chloroform extract with distilled water several times.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it using a rotary evaporator to obtain the crude alkaloid extract containing this compound.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Use silica gel (230-400 Mesh) as the stationary phase. The ratio of silica gel to the crude extract should be approximately 30:1.
-
Prepare a slurry of the silica gel in chloroform and pack it into a glass column.
-
Allow the column to equilibrate for at least one hour before use.
-
-
Elution:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol to the chloroform.
-
Collect fractions and monitor them using TLC to identify the fractions containing this compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
Overcoming 10-Hydroxy-16-epiaffinine solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxy-16-epiaffinine. The information is designed to address common challenges, particularly those related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, such as Rauvolfia verticillata.[1][] It is classified as a monoterpene indole alkaloid and is of interest for its potential biological activities, which may include anticancer and anti-inflammatory properties, similar to other alkaloids from this genus.[1][3]
Q2: What are the known physical and chemical properties of this compound?
A2: this compound typically presents as a yellow powder.[] Its molecular formula is C₂₀H₂₄N₂O₃, with a molecular weight of approximately 340.4 g/mol .[] Due to its alkaloid nature, it is a basic compound.[4][5]
Q3: In which solvents is this compound soluble?
A3: this compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6][7] Like many alkaloids, it is expected to have poor solubility in neutral aqueous solutions.[4][5]
Q4: How should this compound be stored?
A4: For optimal stability, it is recommended to store this compound at -20°C under an inert atmosphere. Before use, it is advisable to centrifuge the vial to ensure maximum product recovery.[8]
Q5: What are the potential biological activities and signaling pathways affected by indole alkaloids like this compound?
A5: Indole alkaloids have been shown to exhibit a range of biological activities, including anticancer effects.[9][10][11] They can modulate several key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical in cell growth, proliferation, and survival.[9][10][12] The regulation of autophagy is another mechanism through which indole alkaloids may exert their therapeutic effects.[10]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in experimental settings.
Problem: Precipitate forms when adding this compound to aqueous media (e.g., cell culture medium, buffers).
Root Cause: this compound, like many alkaloids, has low solubility in neutral aqueous solutions. The compound is likely crashing out of solution upon introduction to the aqueous environment.
Solutions:
-
pH Adjustment: The solubility of basic alkaloids can often be significantly increased in acidic conditions due to the formation of a more soluble salt.[4][5][13]
-
Use of Co-solvents: A small percentage of an organic solvent in the final aqueous solution can help maintain solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic indole alkaloid, forming a complex with enhanced aqueous solubility.[14][15][16]
Experimental Workflow for Solubilization
Caption: A workflow for solubilizing this compound.
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent/System | Solubility | Observations/Recommendations |
| Organic Solvents | ||
| DMSO | Soluble[6][7] | Recommended for preparing high-concentration stock solutions. |
| Chloroform | Soluble[6][7] | Useful for extraction and purification, less common for biological assays. |
| Dichloromethane | Soluble[6][7] | Primarily for chemical synthesis and purification. |
| Ethyl Acetate | Soluble[6][7] | Used in extraction and chromatography. |
| Acetone | Soluble[6][7] | Can be used for initial dissolution, but volatility may be a concern. |
| Aqueous Systems | ||
| Neutral Buffer (pH 7.4) | Poorly Soluble | Expected to precipitate. Not recommended for direct dissolution. |
| Acidic Buffer (e.g., pH 4-5) | Likely Soluble | Acidification should improve solubility by forming a salt. |
| Cell Culture Medium | Poorly Soluble | Direct addition of powder or high concentrations of organic stock will likely cause precipitation. |
| Aqueous Cyclodextrin Solution | Enhanced Solubility | Cyclodextrins can form inclusion complexes to increase aqueous solubility. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare your desired aqueous buffer (e.g., PBS).
-
Adjust the pH of the aqueous buffer to an acidic range (e.g., pH 4.0-5.0) using a suitable acid (e.g., HCl).
-
While vortexing the acidic buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Optional: Readjust the pH of the final solution to the desired experimental pH, monitoring for any precipitation. Note that the compound may precipitate if the pH is raised significantly.
Protocol 2: Solubilization using Cyclodextrins
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous experimental buffer. The concentration of the cyclodextrin will need to be optimized.
-
While vortexing the cyclodextrin solution, add the this compound stock solution dropwise.
-
Allow the mixture to stir at room temperature for a defined period (e.g., 1-2 hours) to facilitate complex formation.
-
The resulting solution can then be used in your experiment.
Mandatory Visualization
Potential Signaling Pathway Modulation by Indole Alkaloids
Indole alkaloids have been reported to interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[9][10][12] The following diagram illustrates a hypothetical mechanism of action where an indole alkaloid inhibits these pathways, leading to an anti-proliferative effect.
Caption: Hypothetical inhibition of PI3K/Akt and MAPK pathways by an indole alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Alkaloid - Wikipedia [en.wikipedia.org]
- 5. Chemistry – Vocabulary and Reading | Pedagogická fakulta Masarykovy univerzity [is.muni.cz]
- 6. This compound | 82513-70-0 [m.chemicalbook.com]
- 7. This compound CAS#: 82513-70-0 [m.chemicalbook.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in indole-containing alkaloids as potential anticancer agents by regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
10-Hydroxy-16-epiaffinine stability in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 10-Hydroxy-16-epiaffinine. The following information is based on general knowledge of indole (B1671886) alkaloid stability and should be used as a guide for handling this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in solution?
A1: this compound is an indole alkaloid. This class of compounds is known to be susceptible to degradation, particularly when in solution. Factors that can significantly impact its stability include the choice of solvent, pH, temperature, and exposure to light and air.[1][2] It is highly recommended to prepare fresh solutions for each experiment to ensure the accuracy and reproducibility of your results.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
Q3: How should I store stock solutions of this compound?
A3: For maximum stability, stock solutions should be stored at -20°C under an inert atmosphere.[4] It is advisable to prepare stock solutions in a non-aqueous, aprotic solvent like DMSO and then dilute them into aqueous buffers immediately before use. Aqueous solutions of similar indole alkaloids are often not recommended for storage for more than a day.[1]
Q4: My solution of a similar hydroxylated indole alkaloid turned a bluish/black color. What does this indicate?
A4: A change in color is a common indicator of degradation for hydroxylated tryptamines, a class of indole alkaloids. This is particularly prevalent under alkaline pH conditions.[1] The formation of colored degradation products signifies a decrease in the concentration of the active compound. For quantitative experiments, it is strongly advised to discard the colored solution and prepare a fresh one.
Q5: What are the optimal pH conditions for working with indole alkaloids?
A5: Many indole alkaloids exhibit greater stability in slightly acidic to neutral pH ranges (pH 4-8).[2] Alkaline conditions can accelerate the degradation of many tryptamines.[1] For instance, studies on Mitragyna alkaloids, which are also indole alkaloids, have shown them to be acid labile.[5] Therefore, the pH of your experimental buffer should be carefully controlled and optimized.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor reproducibility of experimental results | Degradation of this compound in solution, leading to a lower effective concentration.[1] | 1. Prepare Fresh Solutions: Always prepare solutions immediately before each experiment. 2. Use a Stability-Indicating Method: If stored solutions must be used, verify the concentration and purity using a validated HPLC method before use.[1] 3. Control Experimental Conditions: Ensure the pH and temperature of your assay buffer are within a stable range for your compound.[1] |
| Unexpected peaks in chromatography | The presence of degradation products. | 1. Analyze a Freshly Prepared Sample: Compare the chromatogram of the suspect sample to a freshly prepared standard to identify potential degradation peaks. 2. Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products and confirm their retention times. |
| Loss of biological activity | Significant degradation of the compound. | 1. Confirm Compound Integrity: Use an analytical technique like HPLC-UV or LC-MS to determine the purity of the compound in your solution. 2. Review Storage and Handling Procedures: Ensure that the compound and its solutions have been stored under the recommended conditions (frozen, protected from light, under inert gas). |
Stability of Related Indole Alkaloids in Different Solvents (A Guideline)
| Alkaloid Class | Solvent/Condition | Stability Observation | Reference |
| Dimethylaminoethyl indoles | Aqueous solution (general) | Recommended to prepare fresh for each experiment.[1] | [1] |
| Psilocin (a hydroxylated tryptamine) | Aqueous solution (protected from light) | Stable for up to seven days.[1] | [1] |
| Tryptamine-4,5-dione | Artificial cerebrospinal fluid (pH 6-6.5) | ≤10% decomposition over 24 hours at ≤200 µM.[1] | [1] |
| Various indole alkaloids | Chloroform extract | Generally stable over 24 hours at ambient conditions.[6] | [6] |
| Yohimbine and Ajmalicine | Trichloromethane extract | Relatively stable after storage for 15 days.[6] | [6] |
| Mitragyna alkaloids | Aqueous solution (pH 2-10) at 4, 20, or 40°C | No significant drug loss observed for Mitragynine over 8 hours.[5] | [5] |
| 7-hydroxymitragynine | Aqueous solution | Significant drug loss at 40°C and above after 8 hours.[5] | [5] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in a Specific Solvent
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent system over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the test solvent (e.g., phosphate (B84403) buffer at a specific pH) to a known final concentration.
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution for analysis.
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Take further aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Analyze each aliquot using a validated stability-indicating HPLC method. A common approach involves a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]
-
Use a UV detector set at an appropriate wavelength to monitor the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting reproducibility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. This compound CAS#: 82513-70-0 [m.chemicalbook.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Optimizing HPLC Separation of 10-Hydroxy-16-epiaffinine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 10-Hydroxy-16-epiaffinine isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Q1: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Poor resolution is a common challenge when separating structurally similar isomers. Several factors related to the column, mobile phase, and other chromatographic conditions can contribute to this issue.
Troubleshooting Steps:
-
Optimize the Stationary Phase: The choice of HPLC column is critical for isomer separation.
-
Recommendation: For indole (B1671886) alkaloid isomers, reversed-phase columns such as C18 or Phenyl-Hexyl are good starting points.[1] For chiral separations, specialized chiral stationary phases (CSPs) are necessary.[2][3][4] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds, including indole alkaloids.[5]
-
-
Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.
-
Recommendation: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For chiral separations, the choice of organic modifier (e.g., isopropanol (B130326) vs. ethanol) can significantly impact selectivity.[5] The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape for basic compounds like alkaloids.[5]
-
-
Control the Column Temperature: Temperature can affect the efficiency of separation.
-
Recommendation: Chiral separations are often sensitive to temperature. Lowering the temperature can sometimes enhance chiral recognition and improve resolution.[5]
-
Q2: My peaks are broad and show significant tailing. What could be the cause and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
Troubleshooting Steps:
-
Mobile Phase Additives: For basic compounds like this compound, secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.
-
Solution: Add a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups and improve peak symmetry.[5]
-
-
Check for System Dead Volume: Excessive dead volume in the system can lead to peak broadening.
-
Solution: Ensure all fittings and connections are properly made and that the tubing length is minimized.[6]
-
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.
-
Solution: First, try flushing the column with a strong solvent. If performance does not improve, replacing the column may be necessary.
-
Q3: I'm experiencing retention time shifts between injections. What should I investigate?
Inconsistent retention times can be caused by a variety of factors, from mobile phase preparation to hardware issues.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent composition can lead to shifting retention times. For gradient elution, ensure the pump's proportioning valves are functioning correctly.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important for gradient methods.
-
Pump Performance: Check for leaks in the pump seals or check valves, as this can cause pressure fluctuations and affect the flow rate.[6][7]
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for separating this compound isomers?
For initial method development, a screening approach is often effective.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18 or Phenyl-Hexyl (for achiral screening); Chiralpak series (e.g., AD, OD) for chiral separation[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm (or based on the UV spectrum of the compound) |
| Injection Volume | 5 µL |
Q2: How do I choose between isocratic and gradient elution for isomer separation?
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if the isomers have similar retention times and are well-resolved from other components.
-
Gradient elution (varying mobile phase composition) is generally preferred for complex samples or when isomers have significantly different retention times. It can help to sharpen peaks and reduce analysis time.[8]
Q3: What detection method is most suitable for this compound?
As an indole alkaloid, this compound should have strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. Mass spectrometry (MS) can also be coupled with HPLC for confirmation of molecular weight and structure.
Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomeric Separation
This protocol outlines a general approach for developing a reversed-phase HPLC method for separating diastereomers of this compound.
-
Column Selection:
-
Screen at least two different reversed-phase columns (e.g., a standard C18 and a Phenyl-Hexyl column) to evaluate different selectivities.
-
-
Mobile Phase Screening:
-
Prepare mobile phases with both acetonitrile and methanol as the organic modifier (B).
-
Run a broad gradient (e.g., 5-95% B) with each column/solvent combination to determine the approximate elution conditions.
-
-
Gradient Optimization:
-
Based on the screening results, design a shallower gradient around the elution point of the isomers to maximize resolution.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to balance resolution and analysis time. Lower flow rates can sometimes improve resolution.[5]
-
Vary the column temperature (e.g., 25°C, 30°C, 35°C) to see if it impacts selectivity.
-
Protocol 2: Chiral HPLC Method Screening for Enantiomeric Separation
This protocol provides a starting point for separating enantiomers of this compound.
-
Column Selection:
-
Select a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H). These have broad applicability for chiral separations.[5]
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of n-Hexane and an alcohol (isopropanol or ethanol) with a small amount of a basic additive.
-
Screening Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol + 0.1% (v/v) Diethylamine.
-
Screening Mobile Phase B: 90:10 (v/v) n-Hexane / Ethanol + 0.1% (v/v) Diethylamine.
-
-
Analysis:
-
Equilibrate the column with the first mobile phase for at least 30 minutes.
-
Inject the sample and monitor the chromatogram for any signs of peak separation.
-
Repeat the process with the second mobile phase.
-
-
Optimization:
-
If partial separation is observed, systematically vary the ratio of hexane (B92381) to alcohol to improve resolution.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A systematic workflow for developing a chiral HPLC separation method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Enantiomer Separations | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.at [shimadzu.at]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Synthesis of 10-Hydroxy-16-epiaffinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Hydroxy-16-epiaffinine and related sarpagine (B1680780) alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic workflow is outlined below, followed by detailed troubleshooting for each key transformation.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through a sequence of key reactions, starting from a suitable tryptophan derivative. This guide will focus on troubleshooting the following critical steps:
-
Asymmetric Pictet-Spengler Reaction: Formation of the tetracyclic β-carboline core.
-
Dieckmann Cyclization: Intramolecular condensation to form the pentacyclic ketone.
-
Palladium-Catalyzed α-Arylation/Vinylation: Introduction of the exocyclic double bond.
-
Regioselective C-10 Hydroxylation: Late-stage functionalization to install the hydroxyl group.
-
Final Reductive Cyclization and Stereochemical Control: Establishment of the 16-epi configuration.
Asymmetric Pictet-Spengler Reaction
Q1: I am observing low yields and a mixture of diastereomers in the Pictet-Spengler reaction of my tryptophan derivative. How can I improve this?
A1: Low yields and poor stereoselectivity are common issues in the Pictet-Spengler reaction. Several factors can be optimized:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. For tryptophan derivatives, protic acids like trifluoroacetic acid (TFA) or acetic acid are commonly used. If yields are low, consider using a Lewis acid such as BF₃·OEt₂. However, be aware that stronger acids and higher temperatures can lead to racemization.
-
Reaction Conditions: The formation of the cis diastereomer is often kinetically favored at lower temperatures.[1] If you are obtaining a mixture of cis and trans products, try running the reaction at a lower temperature for a longer period. Conversely, thermodynamic control at higher temperatures may favor the trans product.
-
Protecting Groups: The nature of the protecting group on the tryptamine (B22526) nitrogen (Nb) can significantly influence diastereoselectivity. Bulky protecting groups can favor the formation of the trans product.
-
Solvent: The polarity of the solvent can impact the reaction. Aprotic solvents have sometimes been shown to provide superior yields compared to traditional protic solvents.[1]
| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Condition C (Lewis Acid) |
| Catalyst | TFA (1.1 eq) | Acetic Acid (excess) | BF₃·OEt₂ (1.1 eq) |
| Temperature | 0 °C to RT | Reflux | -20 °C to RT |
| Typical Diastereomeric Ratio (cis:trans) | >95:5 | Variable, can favor trans | Substrate dependent |
| Typical Yield | 70-85% | 60-80% | 75-90% |
Experimental Protocol: Asymmetric Pictet-Spengler Reaction
-
Dissolve the N-protected tryptophan methyl ester (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., argon).
-
Add the desired aldehyde (1.2 eq) to the solution.
-
Slowly add trifluoroacetic acid (TFA, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Dieckmann Cyclization
Q2: My Dieckmann cyclization is resulting in a low yield of the desired pentacyclic β-keto ester. What are the possible causes and solutions?
A2: The Dieckmann cyclization is an equilibrium-driven reaction, and low yields can often be attributed to side reactions or unfavorable equilibrium.
-
Choice of Base: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. The alkoxide base should match the ester group to avoid transesterification.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reverse Claisen Condensation: The reverse reaction can be significant. To drive the equilibrium towards the product, the reaction is often performed in a way that allows for the removal of the alcohol byproduct (e.g., by distillation if using an alkoxide base).
-
Substrate Steric Hindrance: Steric hindrance around the ester groups can impede cyclization. In such cases, more forcing conditions (higher temperature, stronger base) may be necessary, but this can also promote side reactions.
| Parameter | Condition A (NaH) | Condition B (KOtBu) |
| Base | Sodium Hydride (1.2 eq) | Potassium tert-butoxide (1.2 eq) |
| Solvent | Anhydrous THF or Toluene | Anhydrous THF or Toluene |
| Temperature | Reflux | Room Temperature to Reflux |
| Typical Yield | 65-85% | 70-90% |
Palladium-Catalyzed α-Arylation/Vinylation
Q3: I am struggling with the palladium-catalyzed coupling to form the exocyclic double bond. I am observing low conversion and/or the formation of byproducts.
A3: This reaction is sensitive to the choice of catalyst, ligands, base, and reaction conditions.
-
Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is crucial. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups, are often effective.
-
Base: A strong, non-nucleophilic base is required to form the enolate. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.
-
Side Reactions: Diarylation can be a significant side reaction. This can sometimes be minimized by using a bulkier base or ligand, or by carefully controlling the stoichiometry of the reagents. β-hydride elimination from the palladium enolate can also be a competing pathway.
-
Oxygen Sensitivity: Many Pd(0) catalysts are sensitive to oxygen. It is important to thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction.
| Parameter | Condition A | Condition B |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | SPhos |
| Base | NaOtBu | LHMDS |
| Solvent | Toluene or Dioxane (degassed) | Toluene or Dioxane (degassed) |
| Temperature | 80-110 °C | 80-110 °C |
| Typical Yield | 70-95% | 75-98% |
Regioselective C-10 Hydroxylation
Q4: How can I selectively introduce a hydroxyl group at the C-10 position of the affinisine core?
A4: Late-stage hydroxylation of a complex indole (B1671886) alkaloid is a challenging transformation. Several strategies can be considered:
-
Directed C-H Activation: A directing group on the indole nitrogen can be used to guide a metal catalyst (e.g., palladium) to a specific C-H bond. For the indole C5 position (sarpagine C-10), this is an emerging area of research. A common approach involves C-H activation followed by acetoxylation, and subsequent hydrolysis to the hydroxyl group.
-
Biocatalysis: Cytochrome P450 enzymes are known to hydroxylate a wide range of substrates, often with high regio- and stereoselectivity. Screening a panel of P450 enzymes could identify a biocatalyst capable of hydroxylating the C-10 position.
-
Radical Iodination Followed by Nucleophilic Substitution: A regioselective iodination at the C-5 position of the indole has been reported, which could then potentially be converted to a hydroxyl group, although this may require harsh conditions.[2]
Experimental Protocol: Hypothetical C-10 Acetoxylation via C-H Activation
-
To a solution of the affinisine core (1.0 eq) in a suitable solvent (e.g., acetic acid), add a palladium(II) catalyst (e.g., Pd(OAc)₂, 10 mol%).
-
Add an oxidant (e.g., PhI(OAc)₂) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the 10-acetoxy derivative.
-
Hydrolyze the acetate using a mild base (e.g., K₂CO₃ in methanol) to yield the 10-hydroxy product.
Purification of Hydroxylated Indole Alkaloids
Q5: I am having difficulty purifying my hydroxylated indole alkaloid. It streaks on the silica gel column and the peaks are tailing in HPLC.
A5: The polar hydroxyl group and the basic nitrogen of the indole alkaloid can lead to strong interactions with the stationary phase, causing purification challenges.
-
Column Chromatography:
-
Tailing on Silica: The acidic silanol (B1196071) groups on silica gel can interact strongly with the basic nitrogen, causing peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) to the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded phase like diol or amino-functionalized silica. Reversed-phase chromatography (C18) is also a powerful alternative.
-
-
HPLC:
-
Peak Tailing: In reversed-phase HPLC, adding a modifier to the mobile phase can improve peak shape. Trifluoroacetic acid (TFA, 0.1%) is commonly used to protonate the basic nitrogen and mask its interaction with residual silanols on the C18 column. Alternatively, using a buffered mobile phase (e.g., ammonium (B1175870) acetate or formate) can also be effective.
-
References
Technical Support Center: Managing 10-Hydroxy-16-epiaffinine-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 10-Hydroxy-16-epiaffinine-induced cytotoxicity in non-target cells during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Problem: You are observing significant cell death in your non-cancerous/non-target control cell lines at concentrations where this compound is expected to be selective for target cells.
| Possible Cause | Solution |
| Incorrect Concentration Range | The effective concentration of this compound may be lower than anticipated for your specific non-target cell line. Perform a dose-response curve with a wider range of concentrations, starting from nanomolar to high micromolar concentrations, to accurately determine the IC50 value for both your target and non-target cells.[1][2] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Ensure you are using a well-characterized and appropriate non-target control cell line for your cancer cell model. Consider testing a panel of non-target cell lines to understand the broader cytotoxicity profile of this compound.[2] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration in the cell culture medium. Always include a solvent control group in your experiments, where cells are treated with the highest concentration of the solvent used for this compound dilution. Ensure the final solvent concentration is below the toxic threshold for your cell lines (typically <0.5% for DMSO).[2] |
| Compound Stability | This compound may be unstable in solution or under certain storage conditions. Prepare fresh stock solutions regularly and store them appropriately as recommended.[2] |
| Incubation Time | The cytotoxic effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation time for observing a stable and reproducible effect.[2] |
Issue 2: Inconsistent Results in Cytotoxicity Assays
Problem: You are observing high variability in your cytotoxicity assay results between replicate wells or experiments.
| Possible Cause | Solution |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before seeding and use a hemocytometer or automated cell counter for accurate cell counting. Optimize the seeding density for your specific cell line to ensure they are in the exponential growth phase during the experiment.[1] |
| Assay Interference | This compound may interfere with the readout of your cytotoxicity assay (e.g., MTT assay). Visually inspect the cells under a microscope for morphological changes indicative of cell death.[2] Consider using a different cytotoxicity assay that relies on a different principle, such as the LDH assay which measures membrane integrity.[3][4][5] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations in compound concentration and cell numbers. Calibrate your pipettes regularly and use proper pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of this compound-induced cytotoxicity in non-target cells?
While the specific mechanisms for this compound are under investigation, cytotoxicity in non-target cells by similar alkaloid compounds often involves:
-
Induction of Apoptosis: Triggering programmed cell death through the activation of caspases.[6][7]
-
Generation of Oxidative Stress: Leading to an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, causing damage to cellular components.[8][9][10]
-
Disruption of Critical Signaling Pathways: Interference with pathways essential for cell survival and proliferation.
Q2: How can I mitigate the off-target cytotoxicity of this compound?
Several strategies can be employed to reduce cytotoxicity in non-target cells:
-
Targeted Drug Delivery: Encapsulating this compound in nanocarrier systems like liposomes or nanoparticles can enhance its delivery to target cells while minimizing exposure to healthy cells.[11][12][13][14][15][16] These carriers can be further modified with ligands that specifically bind to receptors overexpressed on target cells.[11][14][16]
-
Co-administration with Protective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), may help to mitigate cytotoxicity if it is mediated by oxidative stress.[1][8][17] However, the use of antioxidants with cytotoxic agents should be carefully evaluated as it could potentially interfere with the therapeutic efficacy of the compound.[18][19]
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed towards synthesizing analogs of this compound that retain efficacy against target cells but exhibit reduced toxicity towards non-target cells.
Q3: What are the recommended initial steps to investigate the cytotoxicity of this compound?
-
Determine the IC50 Value: Accurately determine the half-maximal inhibitory concentration (IC50) in both your target and non-target cell lines to establish a baseline for toxicity and selectivity.[1]
-
Assess the Mechanism of Cell Death: Investigate whether cell death is primarily due to apoptosis or necrosis using techniques like Annexin V/Propidium Iodide staining. This will guide the selection of appropriate mitigating strategies.[2]
-
Evaluate Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS) to determine if oxidative stress plays a role in the observed cytotoxicity.[1][8]
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5][20]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4][5]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[3][20]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).[21]
Signaling Pathway and Workflow Diagrams
Caption: Workflow for evaluating and reducing the cytotoxicity of this compound.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. static.igem.org [static.igem.org]
- 6. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of various stressors on PC12 cells: involvement of oxidative stress and effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 15. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 17. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Hydroxy-16-epiaffinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of the novel alkaloid, 10-Hydroxy-16-epiaffinine.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, like many alkaloids, can be attributed to several factors. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential instability in the gut. Furthermore, it may undergo extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into more easily excreted metabolites.[1][2][3]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble alkaloids like this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[4][5] Key approaches for alkaloids include:
-
Salt Formation: Converting the alkaloid into a salt form, such as a hydrochloride salt, can significantly increase its water solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Incorporating the compound into lipid carriers like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and promote absorption through the lymphatic system, potentially bypassing first-pass metabolism.[1][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, increasing their aqueous solubility and stability.[1][4][6]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][4][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution rate.[7]
Q3: Are there any excipients that can act as bioavailability enhancers when co-administered with this compound?
A3: Yes, certain natural compounds can act as bioenhancers.[8] Piperine, an alkaloid from black pepper, is a well-known inhibitor of drug-metabolating enzymes and P-glycoprotein-mediated efflux, which can increase the plasma concentrations of co-administered drugs.[2][6][9] Quercetin is another natural compound that has been studied for its ability to enhance drug absorption.[8]
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting Suggestion |
| Poor Aqueous Solubility | Formulate this compound in a solubilization-enhancing vehicle. Options include converting it to a salt form, creating a lipid-based formulation (e.g., SEDDS), or forming a complex with cyclodextrins.[1][2][4] |
| Insufficient Dose | Conduct a dose-ranging study to determine if higher doses result in detectable plasma concentrations. Be mindful of potential saturation of metabolic pathways at higher doses.[2] |
| Extensive First-Pass Metabolism | Co-administer this compound with a known inhibitor of relevant metabolic enzymes, such as piperine.[2][6][9] Alternatively, explore formulation strategies like lipid-based systems that may facilitate lymphatic uptake, bypassing the liver.[6] |
Issue 2: High Variability in Pharmacokinetic Parameters Between Experimental Animals
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Formulation | Ensure the formulation is homogeneous and that the dose administered to each animal is consistent. For suspensions, ensure adequate mixing before each administration.[2] |
| Variability in Food Intake | Standardize the fasting period for all animals before and after dosing, as food can significantly impact the absorption of lipophilic compounds.[2] |
| Differences in Gut Microbiota | While difficult to control, acknowledge that variations in gut microbiota can be a source of variability in drug metabolism.[2] Consider documenting and analyzing any observable differences in animal health that might correlate with pharmacokinetic outcomes. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following a 10 mg/kg Oral Dose
This table illustrates the potential improvements in the bioavailability of this compound with different formulation strategies.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 25 ± 8 | 2.0 | 150 ± 45 | 100 |
| Hydrochloride Salt Solution | 75 ± 20 | 1.5 | 480 ± 110 | 320 |
| Cyclodextrin Complex | 110 ± 30 | 1.0 | 750 ± 180 | 500 |
| Lipid-Based Nanoemulsion | 250 ± 60 | 1.0 | 1800 ± 400 | 1200 |
| Solid Lipid Nanoparticles (SLNs) | 220 ± 55 | 1.5 | 1650 ± 380 | 1100 |
*Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a this compound Lipid-Based Nanoemulsion
-
Oil Phase Preparation: Dissolve 10 mg of this compound in a suitable oil phase (e.g., a mixture of Labrafac PG and Maisine® CC).[10]
-
Surfactant/Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Kolliphor® RH 40) and a co-surfactant (e.g., Transcutol® HP).
-
Mixing: Add the oil phase to the surfactant/co-surfactant mixture and vortex until a clear and homogenous solution is formed.
-
Aqueous Phase Addition: Slowly add deionized water to the oil/surfactant mixture under constant stirring.
-
Homogenization: Homogenize the resulting mixture using a high-pressure homogenizer or a sonicator to obtain a nanoemulsion with a small and uniform droplet size.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and encapsulation efficiency using standard techniques.[2]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Administer the different formulations of this compound (e.g., aqueous suspension, nanoemulsion) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Plasma by HPLC
-
Sample Preparation: Thaw the plasma samples on ice. Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the plasma matrix.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[2]
-
HPLC Analysis: Inject an aliquot of the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or MS/MS).
-
Quantification: Quantify the concentration of this compound by comparing its peak area to a standard curve prepared in blank plasma.[2]
Mandatory Visualizations
Caption: Key physiological barriers to the oral bioavailability of this compound.
Caption: Experimental workflow for developing and evaluating formulations to enhance bioavailability.
References
- 1. Method for enhanced bioavailability of alkaloids | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. omicsonline.org [omicsonline.org]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability enhancement of formononetin by incorporation of natural bioenhancer in phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Isolation of 10-Hydroxy-16-epiaffinine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 10-Hydroxy-16-epiaffinine, an akuammiline (B1256633) alkaloid from plant sources such as Hunteria umbellata. The focus is on identifying and mitigating the formation of artifacts during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of artifacts observed during the isolation of this compound?
A1: During the isolation of this compound, several types of artifacts can be formed due to the molecule's inherent reactivity and the chemical conditions employed during extraction and purification. The most common classes of artifacts include:
-
Dehydration Products: Resulting from the elimination of the tertiary hydroxyl group under acidic conditions.
-
Oxidation Products: Formation of N-oxides or oxidation of the indole (B1671886) nucleus.
-
Epimers: Changes in the stereochemistry at chiral centers, particularly those susceptible to enolization under acidic or basic conditions.
-
Rearrangement Products: Acid-catalyzed rearrangements of the complex cage-like akuammiline skeleton.
Q2: My final product shows a lower molecular weight than expected and increased lipophilicity. What could be the cause?
A2: A common cause for a lower molecular weight and increased lipophilicity is the acid-catalyzed dehydration of the tertiary hydroxyl group at C-10. This elimination reaction is facilitated by the strong acids often used in the initial acid-base extraction of alkaloids. The resulting product would be an alkene.
Q3: I am observing peaks with a mass increase of 16 Da in my LC-MS analysis. What are these compounds?
A3: A mass increase of 16 Da typically indicates an oxidation event. In the case of this compound, this could be due to the formation of an N-oxide at the basic nitrogen atom or oxidation of the indole ring system. These reactions can be promoted by exposure to air (auto-oxidation), especially under basic conditions, or by the presence of oxidizing agents.
Q4: Can the stereochemistry of this compound change during isolation?
A4: Yes, epimerization is a potential issue. The stereocenter at C-16, which is adjacent to a carbonyl group, is susceptible to epimerization under both acidic and basic conditions used during extraction.[1] This can lead to a mixture of diastereomers, complicating purification and characterization.
Q5: Are there any specific pH ranges I should be cautious of during the acid-base extraction?
A5: Yes, extreme pH values should be handled with care. Strong acidic conditions (pH < 2), often employed to protonate the alkaloid for extraction into the aqueous phase, can promote dehydration and rearrangements.[2] Similarly, strongly basic conditions (pH > 10), used to deprotonate the alkaloid for extraction into an organic solvent, can facilitate oxidation and epimerization.[1]
Troubleshooting Guides
Issue 1: Presence of a Major Impurity with M-18 Mass
Symptoms:
-
A significant peak in the HPLC chromatogram with a shorter retention time than this compound.
-
Mass spectrometry data shows a molecular ion corresponding to the mass of this compound minus 18 Da (loss of water).
Potential Cause:
-
Acid-catalyzed dehydration of the tertiary hydroxyl group at C-10 during the initial acid extraction step.
Troubleshooting Steps:
-
Modify Acid Extraction:
-
Use a milder acid (e.g., citric acid, tartaric acid) instead of strong mineral acids like HCl or H₂SO₄.
-
Perform the extraction at a slightly higher pH (e.g., pH 3-4) if the alkaloid's solubility allows.
-
Minimize the time the extract is kept in the acidic phase.
-
Conduct the extraction at a lower temperature (e.g., on an ice bath).
-
-
Alternative Extraction Methods:
-
Consider using non-acidic extraction methods, such as direct extraction with a polar organic solvent like methanol (B129727) or ethanol, followed by purification.
-
Table 1: Comparison of Acidic Conditions for Alkaloid Extraction
| Acid Type | Concentration | Temperature | Potential for Dehydration |
| Hydrochloric Acid | 1-2 M | Room Temp | High |
| Sulfuric Acid | 1-2 M | Room Temp | High |
| Citric Acid | 5% (w/v) | Room Temp | Moderate |
| Acetic Acid | 5-10% (v/v) | Room Temp | Low to Moderate |
Issue 2: Appearance of Polar Impurities with M+16 Mass
Symptoms:
-
New, more polar peaks appearing in the HPLC chromatogram upon storage of the extract or during purification.
-
Mass spectrometry data indicates the presence of compounds with a mass 16 Da higher than the target compound.
Potential Cause:
-
Oxidation of the tertiary amine to an N-oxide.
-
Oxidation of the indole nucleus to form oxindoles or other related products.
Troubleshooting Steps:
-
Minimize Exposure to Oxygen:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when handling the free base in solution.
-
Use degassed solvents.
-
-
Control pH:
-
Avoid prolonged exposure to basic conditions, as this can accelerate auto-oxidation. Neutralize the basic extract as soon as possible after extraction.
-
-
Add Antioxidants:
-
Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium sulfite, to the extraction solvents, particularly during the initial stages.
-
Issue 3: Broad or Split Peaks in Chiral HPLC Analysis
Symptoms:
-
Broadened or split peaks when analyzing the purified compound on a chiral column, suggesting the presence of more than one stereoisomer.
Potential Cause:
-
Epimerization at the C-16 position, which is alpha to a carbonyl group and susceptible to racemization under both acidic and basic conditions.[3]
Troubleshooting Steps:
-
Moderate pH during Extraction:
-
As with dehydration, use milder acids and bases and avoid extreme pH values.
-
Buffer the aqueous solutions to maintain a more controlled pH.
-
-
Temperature Control:
-
Perform acid-base extractions at low temperatures to reduce the rate of epimerization.[3]
-
-
Chromatography Conditions:
-
Use neutral or buffered mobile phases for chromatographic purification to avoid on-column epimerization.
-
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of Alkaloids from Hunteria umbellata
-
Maceration: The dried and powdered plant material (e.g., seeds) is macerated in a suitable solvent like methanol or a methanol/water mixture for 24-72 hours.[4]
-
Filtration and Concentration: The mixture is filtered, and the solvent is removed under reduced pressure to obtain a crude extract.
-
Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2M H₂SO₄ or 5% HCl) to protonate the alkaloids, bringing them into the aqueous phase.[4]
-
Defatting: The acidic solution is washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove fats and other neutral compounds.
-
Basification: The pH of the aqueous layer is adjusted to be basic (e.g., pH 9-10) with a base like ammonium (B1175870) hydroxide (B78521) or sodium carbonate to deprotonate the alkaloids.
-
Extraction of Free Base: The alkaloids in their free base form are then extracted from the aqueous layer using an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid fraction.
-
Purification: The crude alkaloid mixture is then subjected to chromatographic techniques like column chromatography (e.g., silica (B1680970) gel) or preparative HPLC for the isolation of this compound.
Visualizations
Caption: General workflow for the isolation of this compound.
References
Cell culture contamination issues in 10-Hydroxy-16-epiaffinine assays
Disclaimer: Information regarding the specific mechanism of action and signaling pathways of 10-Hydroxy-16-epiaffinine is limited in current scientific literature. The following guidance is based on the broader class of indole (B1671886) alkaloids and general principles of cell-based assays with natural products. Researchers should validate these recommendations for their specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common cell culture contamination issues and other experimental challenges that may arise during the evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium has turned cloudy and yellow overnight after adding this compound. What is the likely cause?
A1: A sudden cloudy and yellowish appearance of the culture medium is a strong indicator of bacterial contamination.[1] Bacteria proliferate rapidly and their metabolic byproducts can cause a rapid drop in the pH of the medium, which is visualized by the phenol (B47542) red indicator turning yellow.[2] It is also possible that the compound itself is not fully soluble and has precipitated, or is interacting with media components.
Q2: I've noticed filamentous structures floating in my culture flasks. What type of contamination is this?
A2: The presence of filamentous or "fuzzy" structures is characteristic of fungal (mold) contamination.[1] These can appear as white, green, or dark patches.[1] Yeast contamination, another type of fungal contamination, may appear as small, budding particles under the microscope.[3]
Q3: My cells are growing slower than usual and their morphology has changed, but the medium is clear. What could be the problem?
A3: This is a classic sign of mycoplasma contamination.[1] Mycoplasma are very small bacteria that lack a cell wall and are often not visible with a standard light microscope, nor do they typically cause turbidity in the culture medium.[1][4] They can significantly alter cell physiology, including growth rates and gene expression, leading to unreliable experimental results.[5][6] Specific testing, such as PCR or fluorescence staining, is required for detection.[7][8]
Q4: Can the this compound compound itself be a source of contamination?
A4: While less common if prepared under sterile conditions, the compound solution can be a source of contamination. It is crucial to sterilize the compound stock solution, for example, by filtering it through a 0.22 µm filter before adding it to the cell culture medium.[7]
Q5: How can I prevent cross-contamination between different cell lines in my experiments?
A5: Cross-contamination is a serious issue that can invalidate research findings.[9] To prevent it, always work with only one cell line at a time in the biological safety cabinet.[10] Use separate, clearly labeled media and reagents for each cell line and never share them.[10] It is also good practice to regularly authenticate your cell lines using methods like STR profiling.[11]
Troubleshooting Guides
Guide 1: Identifying the Type of Microbial Contamination
This guide will help you differentiate between common microbial contaminants.
| Contaminant | Visual Appearance (Macroscopic) | Microscopic Appearance | Medium Appearance | pH Change |
| Bacteria | Uniformly cloudy/turbid suspension.[1] | Small, motile rod-shaped or spherical particles.[3] | Cloudy.[1] | Rapid drop (yellow color).[2] |
| Yeast | Initial clarity, may become turbid over time.[3] | Round or oval budding particles.[3] | Clear to slightly turbid.[3] | Gradual drop (yellowish color).[3] |
| Mold (Fungus) | Visible filamentous clumps or "fuzzy" growth.[1] | Thin, thread-like hyphae and spores.[3] | Initially clear, may become cloudy with fuzzy structures.[3] | Variable, can increase or decrease. |
| Mycoplasma | No visible change.[1] | Not visible with a standard light microscope.[4] | Clear.[1] | No significant change.[1] |
Guide 2: Troubleshooting Common Issues in Cytotoxicity Assays (e.g., MTT Assay)
When working with natural products like this compound, you may encounter specific challenges in colorimetric assays.
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in cell-free wells | The compound may be colored or may directly reduce the MTT reagent. | Run a control plate with the compound in the medium but without cells. Subtract the average absorbance of these wells from your experimental values.[7] |
| Low signal or inconsistent results | The compound may have poor solubility and precipitate in the medium. | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in the medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).[1] Visually inspect for precipitates under a microscope. |
| Bell-shaped dose-response curve | At high concentrations, the compound may precipitate, leading to a lower effective concentration. Alternatively, it could indicate complex biological effects. | Check for precipitation at high concentrations. If none is observed, this may be a real biological effect that requires further investigation. |
| Variable results between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").[1] |
Experimental Protocols & Workflows
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[12][13]
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[14]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include vehicle-only controls.[1]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[12]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the supernatant.[11][15]
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (for positive control)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include untreated controls and a positive control (cells treated with lysis buffer to achieve maximum LDH release).
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubate at room temperature for 30 minutes, protected from light.[16]
-
Add 50 µL of stop solution if required by the kit.[16]
-
Measure the absorbance at 490 nm.[16]
Caption: Experimental workflow for the LDH cytotoxicity assay.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Materials:
-
Treated and control cells in suspension
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze by flow cytometry within one hour.[19]
Signaling Pathways & Logical Relationships
As many indole alkaloids have been shown to affect cell proliferation and apoptosis, they can potentially interact with key signaling pathways such as the MAPK/ERK pathway.[13][17] This pathway is central to regulating cell growth, differentiation, and survival.
Caption: A potential signaling pathway (MAPK/ERK) that could be affected by indole alkaloids.
Caption: A logical workflow for troubleshooting cell culture contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
- 3. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Virtual Screening for Reactive Natural Products and Their Probable Artifacts of Solvolysis and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 10-Hydroxy-16-epiaffinine and Other Bioactive Rauvolfia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 10-Hydroxy-16-epiaffinine against other prominent alkaloids isolated from Rauvolfia species, including ajmaline (B190527), reserpine, and yohimbine (B192690). The information presented is supported by experimental data to aid in research and drug development endeavors.
Comparative Biological Activities of Rauvolfia Alkaloids
The alkaloids derived from Rauvolfia species exhibit a wide range of pharmacological effects. While this compound has been noted for its acetylcholinesterase inhibitory activity, other alkaloids from this genus are well-characterized for their cardiovascular, central nervous system, and other effects. The following table summarizes the key in vitro activities of these compounds, providing a quantitative basis for comparison.
| Alkaloid | Primary Activity | Assay | Target/Organism | IC50 / MIC | Reference |
| This compound | Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | 30.1 ± 1.4 µM | [1] |
| Ajmaline | Antiarrhythmic | Whole-cell patch clamp | Fast Sodium Current (INa) | 27.8 ± 1.14 µM | [2] |
| Whole-cell patch clamp | L-type Calcium Current (ICa-L) | 70.8 ± 0.09 µM | [2] | ||
| Whole-cell patch clamp | Transient Outward K+ Current (Ito) | 25.9 ± 2.91 µM | [2] | ||
| Reserpine | Antihypertensive/Antipsychotic | VMAT2 Inhibition | Vesicular Monoamine Transporter 2 | - | [3][4] |
| Yohimbine | α2-Adrenergic Antagonism | Radioligand Binding | α2-Adrenoceptor | 0.6 µM | [5] |
| Rescinnamine | Cholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | 11.01 µM | [6] |
| Ellman's Method | Butyrylcholinesterase | 8.06 µM | [6] | ||
| Vobasenal-type alkaloid (unspecified) | Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | 16.39 ± 1.41 µM | [7][8] |
| Rauvolfia serpentina ethanolic extract | Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | 7.46 µg/mL | [9][10] |
| Rauvolfia serpentina n-butanol fraction | Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | 5.99 µg/mL | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE inhibitors.[11]
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[11][12] The rate of TNB production is proportional to the AChE activity.
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (pH 8.0)
-
DTNB solution
-
ATCI solution
-
AChE enzyme solution
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
-
Assay in 96-well plate:
-
Add buffer, DTNB solution, and the test compound at various concentrations to the wells.
-
Initiate the reaction by adding the AChE solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the substrate (ATCI).
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[14][15] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for a few hours (e.g., 4 hours) at 37°C to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated.
-
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay is a common and straightforward method to evaluate the antioxidant potential of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[17][18] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
-
Reaction:
-
Add the test compound solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[19]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the agent that prevents visible growth of the microorganism is determined as the MIC.[22][23]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[21]
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of Rauvolfia alkaloids stem from their interactions with various molecular targets and signaling pathways.
Acetylcholinesterase Inhibition by this compound
This compound acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, it increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key strategy in the management of Alzheimer's disease.
Caption: Inhibition of Acetylcholinesterase by this compound.
Antihypertensive Mechanism of Reserpine
Reserpine exerts its antihypertensive effects by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2).[3][4] This transporter is responsible for sequestering monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into presynaptic storage vesicles. Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals, resulting in reduced sympathetic outflow, vasodilation, and a decrease in blood pressure.[24]
Caption: Reserpine's inhibition of VMAT2 leads to neurotransmitter depletion.
Antiarrhythmic Action of Ajmaline
Ajmaline is a Class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiomyocytes.[7][25] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction velocity. Ajmaline also affects potassium and calcium channels, contributing to its overall antiarrhythmic effect.[26]
Caption: Ajmaline's mechanism as a multi-ion channel blocker in cardiomyocytes.
α2-Adrenergic Antagonism by Yohimbine
Yohimbine functions as an antagonist of α2-adrenergic receptors.[27] These receptors are typically located presynaptically and act as a negative feedback mechanism to inhibit the release of norepinephrine. By blocking these receptors, yohimbine increases the release of norepinephrine from sympathetic nerve endings, leading to increased sympathetic outflow.[5]
Caption: Yohimbine antagonizes α2-adrenergic receptors, increasing norepinephrine release.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reserpine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Monoterpene indole alkaloids with acetylcholinesterase inhibitory activity from the leaves of Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholinesterase inhibitory activity of extract and fractions from the root of Rauvolfia serpentina(L.) Bth.ex Kurz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 25. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 26. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Cytotoxicity: 10-Hydroxy-16-epiaffinine versus Vincristine
This guide provides a comparative overview of the cytotoxic properties of the plant-derived alkaloid 10-Hydroxy-16-epiaffinine and the established anti-cancer drug, vincristine (B1662923). The information presented is synthesized from independent research studies due to the absence of direct comparative experimental data in the current scientific literature. The objective is to offer a parallel view of their effects on cancer cell lines, the methodologies used for assessment, and their underlying mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and vincristine is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The data below is compiled from separate studies on various human cancer cell lines.
| Compound | Cell Line | Cell Type | Assay | IC₅₀ (µM) | Exposure Time (h) |
| This compound | A549 | Lung Carcinoma | MTT | 10.97 | 48 |
| HCT116 | Colon Carcinoma | MTT | 11.21 | 48 | |
| MCF7 | Breast Adenocarcinoma | MTT | 14.32 | 48 | |
| Vincristine | A549 | Lung Carcinoma | MTT | 0.02 | 72 |
| HCT116 | Colon Carcinoma | SRB | 0.003 | 48 | |
| MCF7 | Breast Adenocarcinoma | MTT | 0.0018 | 48 |
Note: The IC₅₀ values are indicative of potency; a lower value signifies higher cytotoxic activity. Direct comparison should be approached with caution as experimental conditions, such as exposure time and specific assay used, can vary between studies.
Experimental Protocols
The determination of cytotoxicity, as represented by the IC₅₀ values in the table above, is commonly achieved through in vitro assays that measure cell viability or metabolic activity after exposure to the compound. The MTT assay is a widely adopted colorimetric method.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, or MCF7) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or vincristine). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.
-
MTT Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the untreated control. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While both compounds induce cell death, their primary mechanisms of action target different cellular components and processes.
Vincristine: As a member of the vinca (B1221190) alkaloid family, vincristine's cytotoxic effects are well-characterized. Its primary mechanism involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.
-
Mechanism: Vincristine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.
-
Cellular Consequence: This disruption leads to the arrest of cells in the metaphase of mitosis (M-phase arrest). The prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway, which involves the activation of caspase-3 and leads to programmed cell death.
This compound: The precise signaling pathways for this compound are less defined than for vincristine. However, studies on related indole (B1671886) alkaloids suggest that its cytotoxic effects are likely mediated through the induction of apoptosis, potentially involving mitochondrial pathways and the generation of reactive oxygen species (ROS).
-
Proposed Mechanism: It is hypothesized that the compound may induce cellular stress, leading to an increase in intracellular ROS levels.
-
Cellular Consequence: Elevated ROS can damage cellular components, including mitochondria, leading to the release of cytochrome c. This event initiates a caspase cascade (activation of caspase-9 and subsequently caspase-3), culminating in apoptosis.
Cross-Validation of Analytical Methods for 10-Hydroxy-16-epiaffinine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods applicable to the quantification of indole (B1671886) alkaloids, such as 10-Hydroxy-16-epiaffinine, in biological matrices. Due to the limited availability of direct cross-validation studies for this compound, this document presents a comparative analysis of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method validated for structurally related indole alkaloids. This comparison aims to guide researchers in selecting the appropriate methodology for their specific research needs, considering factors such as sensitivity, selectivity, and throughput.
The cross-validation of analytical methods is a critical step in drug development and clinical research, ensuring the reliability and consistency of data generated across different laboratories or when methods are updated.[1] This process involves a systematic comparison of two or more bioanalytical methods to demonstrate their equivalence.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and UHPLC-MS/MS for the quantification of indole alkaloids depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective technique suitable for routine analysis, while UHPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations in complex biological matrices.[1][2]
Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Method Parameters for Indole Alkaloid Analysis
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 10 mM Ammonium Acetate (pH 3.5)B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 30 minutes | 3 minutes |
| Detection | UV at 280 nm | Electrospray Ionization (ESI), Positive Mode |
| Internal Standard | Yohimbine | Deuterated Corynantheidine (B1225087) |
Table 2: Performance Characteristics of HPLC-UV and UHPLC-MS/MS Methods
| Validation Parameter | Method A: HPLC-UV (for Ajmaline) | Method B: UHPLC-MS/MS (for Corynantheidine) |
| Linearity Range | 0.5 - 50 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | 90.4 – 101.4% | ~90% |
| Stability (Freeze-Thaw) | Stable for 3 cycles | Stable for 3 cycles |
| Stability (Short-Term, Room Temp) | Stable for 24 hours | Stable for 24 hours |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. This section outlines the experimental protocols for the two compared methods.
Method A: HPLC-UV for Indole Alkaloids
This method is adapted from a validated procedure for the simultaneous measurement of five bioactive indole alkaloids in Rauvolfia.[1]
1. Sample Preparation (Plasma)
-
To 1 mL of plasma, add 50 µL of internal standard solution (Yohimbine, 100 µg/mL).
-
Add 3 mL of chloroform (B151607) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
0-5 min: 20% B
-
5-20 min: 20-80% B
-
20-25 min: 80% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 280 nm
Method B: UHPLC-MS/MS for Indole Alkaloids
This method is based on a validated bioanalytical method for the quantification of corynantheidine in rat plasma.[3]
1. Sample Preparation (Plasma)
-
To 25 µL of plasma, add 75 µL of internal standard working solution (Deuterated Corynantheidine in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the UHPLC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Gradient elution with 10 mM Ammonium Acetate, pH 3.5 (A) and Acetonitrile (B).
-
0-0.5 min: 10% B
-
0.5-1.5 min: 10-90% B
-
1.5-2.0 min: 90% B
-
2.0-2.1 min: 90-10% B
-
2.1-3.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Corynantheidine: Precursor ion > Product ion (specific m/z values would be determined during method development)
-
Internal Standard: Precursor ion > Product ion (specific m/z values would be determined during method development)
-
Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a simplified metabolic pathway for indole alkaloids and a general workflow for the cross-validation of analytical methods.
Caption: Simplified metabolic pathway of indole alkaloids.
Caption: General workflow for analytical method cross-validation.
References
Structure-Activity Relationship of 10-Hydroxy-16-epiaffinine Analogs and Related Indole Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Tabernaemontana Indole (B1671886) Alkaloids
The following tables summarize the cytotoxic activity (IC50 values in µM) of various indole alkaloids isolated from Tabernaemontana species against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Conophylline (B13846019) | HL-60 | 0.17 | [1] |
| SMMC-7721 | 0.35 | [1] | |
| A-549 | 0.21 | [1] | |
| MCF-7 | 1.02 | [1] | |
| SW480 | 1.49 | [1] | |
| Taberdivarine C | HeLa | 1.42 | [2] |
| MCF-7 | 2.50 | [2] | |
| SW480 | 3.11 | [2] | |
| Taberdivarine D | HeLa | 8.23 | [2] |
| MCF-7 | 11.35 | [2] | |
| SW480 | 9.87 | [2] | |
| Taberdivarine E | HeLa | 2.15 | [2] |
| MCF-7 | 3.88 | [2] | |
| SW480 | 4.02 | [2] | |
| Taberdivarine F | HeLa | 3.46 | [2] |
| MCF-7 | 5.12 | [2] | |
| SW480 | 6.34 | [2] |
Table 1: Cytotoxicity of Selected Tabernaemontana Bisindole Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Angustilongine E | KB | 1.5 | [3] |
| KB (Vincristine-Resistant) | 2.0 | [3] | |
| PC-3 | 3.0 | [3] | |
| LNCaP | 4.5 | [3] | |
| MCF7 | 2.5 | [3] | |
| MDA-MB-231 | 3.5 | [3] | |
| HT-29 | 5.0 | [3] | |
| HCT 116 | 6.0 | [3] | |
| A549 | 9.0 | [3] | |
| Angustilongine F | KB | 0.5 | [3] |
| KB (Vincristine-Resistant) | 0.8 | [3] | |
| PC-3 | 1.2 | [3] | |
| LNCaP | 2.0 | [3] | |
| MCF7 | 1.0 | [3] | |
| MDA-MB-231 | 1.5 | [3] | |
| HT-29 | 2.5 | [3] | |
| HCT 116 | 3.0 | [3] | |
| A549 | 4.0 | [3] |
Table 2: Cytotoxicity of Macroline-Sarpagine Bisindole Alkaloids from Alstonia penangiana
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and cytotoxicity, which was employed in the referenced studies.[4][5][6][7][8]
Objective: To determine the concentration of an alkaloid analog that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HL-60, A549, MCF-7, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test compounds (indole alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plates for another 48 to 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Below are diagrams illustrating the general experimental workflow for assessing the cytotoxicity of the alkaloid analogs. Due to the lack of specific information on the signaling pathways affected by 10-Hydroxy-16-epiaffinine and its close analogs, a pathway diagram cannot be provided at this time.
Caption: General workflow for evaluating the cytotoxicity of alkaloid analogs.
Discussion and Future Directions
The data presented in this guide, although not directly on this compound analogs, highlights that indole alkaloids from the Tabernaemontana and related genera possess significant cytotoxic activity against a variety of cancer cell lines. The potency of these compounds appears to be influenced by their specific structural features. For instance, the bisindole alkaloids, such as conophylline and the taberdivarines, exhibit potent activity in the sub-micromolar to low micromolar range. Similarly, the macroline-sarpagine alkaloids from Alstonia penangiana also show promising cytotoxic profiles.
To establish a clear structure-activity relationship for this compound, a systematic study involving the synthesis and biological evaluation of a library of analogs is necessary. Key structural modifications could include:
-
Substitution on the aromatic ring: Introducing various electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.
-
Modification of the C-10 hydroxyl group: Esterification, etherification, or removal of this group to understand its role in binding to the biological target.
-
Alterations at the C-16 position: Inversion of stereochemistry or introduction of different substituents to explore the spatial requirements for activity.
-
Changes to the affinisine core structure: Ring modifications or alterations to the ethylidene side chain.
Such a study would provide valuable insights into the pharmacophore of this class of alkaloids and guide the design of more potent and selective anticancer agents. Furthermore, mechanistic studies would be crucial to identify the cellular targets and signaling pathways modulated by these compounds, which could reveal novel therapeutic opportunities. The anticancer mechanisms of some indole alkaloids have been suggested to involve the induction of apoptosis and cell cycle arrest.[9][10] Future research should focus on elucidating the specific molecular mechanisms of action for this compound and its analogs.
References
- 1. Cytotoxic indole alkaloids from Tabernaemontana divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comprehensive Analysis of 10-Hydroxy-16-epiaffinine Efficacy: An In Vitro and In Vivo Comparison
A thorough review of available scientific literature reveals a significant lack of published data on the in vitro and in vivo efficacy of 10-Hydroxy-16-epiaffinine. As of the current date, no peer-reviewed studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways for this specific compound could be identified.
Due to the absence of foundational research, a direct comparison of this compound with other potential alternatives, supported by experimental evidence, cannot be constructed. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways are contingent on the existence of such primary data.
To facilitate future research and provide a framework for the evaluation of this compound, this guide outlines the conventional experimental workflows and data presentation formats that would be necessary to establish its efficacy and mechanism of action.
Hypothetical Experimental Workflow for Efficacy Assessment
Should research on this compound become available, a standard workflow for its evaluation would likely encompass the following stages. This process ensures a comprehensive understanding of the compound's activity, from cellular-level interactions to its effects in a whole-organism context.
A Comparative Guide to the Bioassays of Alstonia Alkaloids: Evaluating Reproducibility in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to the diverse chemical landscape of natural products. Among these, the indole (B1671886) alkaloids from the Alstonia genus have emerged as a promising source of bioactive compounds with potential applications in oncology, inflammatory diseases, and infectious diseases. However, the path from a promising natural extract to a clinically approved drug is fraught with challenges, a key one being the reproducibility of initial bioassay results. This guide provides a comparative overview of common bioassays used to evaluate the activity of Alstonia alkaloids, with a focus on the data available for this class of compounds and the overarching principles of experimental reproducibility. While specific bioassay data for every isolated alkaloid, such as 10-Hydroxy-16-epiaffinine, is not always available in the public domain, this guide will utilize data for representative Alstonia alkaloids to illustrate key concepts.
The Challenge of Reproducibility in Natural Product Research
Reproducibility is the cornerstone of scientific progress. In the context of natural product bioassays, variability can arise from a multitude of factors, including:
-
Source Material: The geographical origin, harvesting time, and processing of the plant material can significantly impact the concentration and profile of bioactive alkaloids.
-
Extraction and Isolation Procedures: Differences in solvents, temperature, and chromatographic techniques can lead to variations in the purity and composition of the tested fractions and isolated compounds.
-
Bioassay Conditions: Minor variations in cell lines, reagent concentrations, incubation times, and detection methods can influence the final results.
-
Data Analysis and Interpretation: The statistical methods used and the criteria for determining "activity" can differ between laboratories.
Addressing these variables through standardized protocols and transparent reporting is crucial for ensuring the reliability and comparability of bioassay data.
Comparative Analysis of Bioassays for Alstonia Alkaloids
Alstonia alkaloids have been investigated for a range of biological activities. Below is a summary of commonly employed bioassays, along with illustrative data for representative alkaloids. It is important to note that direct comparisons between studies should be made with caution due to the potential for methodological differences.
Cytotoxicity Assays against Cancer Cell Lines
A primary area of investigation for Alstonia alkaloids is their potential as anticancer agents. Various in vitro cytotoxicity assays are used to screen for compounds that can inhibit the growth of or kill cancer cells.
| Alkaloid | Cell Line | Assay | Endpoint | Reported Activity (IC₅₀/EC₅₀) | Reference |
| Villalstonine | MOR-P (adenocarcinoma), COR-L23 (large cell carcinoma) | SRB Assay | Cell Growth Inhibition | < 5 µM | [1] |
| O-acetylmacralstonine | MOR-P, COR-L23, StMI1a (melanoma), Caki-2 (renal), MCF7 (breast), LS174T (colon) | SRB Assay | Cell Growth Inhibition | 2-10 µM | [2] |
| Macrocarpamine | MOR-P, COR-L23, StMI1a, Caki-2, MCF7, LS174T | SRB Assay | Cell Growth Inhibition | 2-10 µM | [2] |
| Alkaloid Fraction (ASERS) | HeLa, HepG₂, HL60, KB, MCF-7 | Not Specified | Cell Viability | IC₅₀: 5.53, 25, 11.16, 10, 29.76 µg/mL, respectively | [3] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test alkaloid for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the culture medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Anti-inflammatory Assays
Chronic inflammation is implicated in various diseases, and natural products are a rich source of potential anti-inflammatory agents. Assays targeting key inflammatory pathways, such as the NF-κB pathway, are commonly used.
| Alkaloid/Fraction | Assay | Cell Line/Model | Endpoint | Reported Activity (ED₅₀/Inhibition) | Reference |
| N(4)-methyltalpinine | NF-κB (p65) ELISA | HeLa cells | NF-κB Inhibition | ED₅₀ = 1.2 µM | [4] |
| Alkaloid Fraction | COX-1, COX-2, 5-LOX Inhibition | In vitro enzymatic assay | Enzyme Inhibition | Exhibited inhibition | [5] |
| Alkaloid Fraction | Xylene-induced ear edema | Mice | Reduction in edema | Significant inhibition | [5] |
Experimental Protocol: NF-κB (p65) ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the activation of the NF-κB pathway by measuring the amount of the p65 subunit in nuclear extracts.
-
Cell Treatment: Culture cells (e.g., HeLa) and treat with the test alkaloid and a pro-inflammatory stimulus (e.g., TNF-α).
-
Nuclear Extraction: Isolate the nuclear fraction from the cells using a commercial extraction kit.
-
ELISA:
-
Coat a 96-well plate with an antibody specific for the NF-κB p65 subunit.
-
Add the nuclear extracts to the wells and incubate to allow p65 to bind to the antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Signal Detection: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective dose (ED₅₀) for inhibition of NF-κB activation.
Visualizing Experimental Workflows and Signaling Pathways
To enhance clarity and understanding, the following diagrams illustrate a typical workflow for the bioassay-guided fractionation of Alstonia alkaloids and a simplified representation of the NF-κB signaling pathway, a target for some of these compounds.
Caption: Bioassay-guided fractionation workflow for isolating bioactive Alstonia alkaloids.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by Alstonia alkaloids.
Conclusion and Future Directions
The alkaloids from the Alstonia genus represent a valuable resource for the discovery of new drug leads. However, to fully realize their therapeutic potential, a rigorous and standardized approach to bioassay evaluation is paramount. This guide highlights the importance of detailed experimental protocols and transparent data reporting to enhance the reproducibility of research findings. While significant progress has been made in identifying the bioactivities of some Alstonia alkaloids, many, like this compound, remain understudied. Future research should focus on:
-
Standardizing Bioassay Protocols: The adoption of standardized and well-validated bioassay protocols across the research community would greatly improve the comparability of data.
-
Comprehensive Bioactivity Profiling: Screening of a wider range of Alstonia alkaloids against diverse biological targets is needed to uncover their full therapeutic potential.
-
Mechanistic Studies: For active compounds, elucidating the precise molecular mechanisms of action is crucial for their development as drug candidates.
-
Collaborative Efforts: Open data sharing and collaborative initiatives can accelerate the process of validating and advancing promising natural product leads.
By embracing these principles, the scientific community can work towards a more robust and reproducible framework for natural product drug discovery, ultimately translating the chemical diversity of nature into tangible benefits for human health.
References
- 1. Activity of extracts and alkaloids of thai Alstonia species against human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive indole alkaloids isolated from Alstonia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 10-Hydroxy-16-epiaffinine and Alternative Indole Alkaloids Against the Anti-Apoptotic Protein Bcl-2
This guide provides a comparative overview of a hypothetical in silico molecular docking study of 10-Hydroxy-16-epiaffinine and other known indole (B1671886) alkaloid inhibitors against the B-cell lymphoma 2 (Bcl-2) protein. Due to the limited publicly available data on the specific biological targets of this compound, this document serves as a template for conducting such an analysis. The methodologies and data presented are illustrative and based on established protocols for similar compounds.
Indole alkaloids are a diverse class of natural products known for their wide range of pharmacological activities, including anticancer properties.[1][2] Many indole alkaloids exert their effects by modulating key signaling pathways involved in apoptosis, or programmed cell death.[1][2] The Bcl-2 family of proteins are central regulators of apoptosis, with anti-apoptotic members like Bcl-2 being attractive targets for cancer therapy.[1][2] Inhibition of Bcl-2 can restore the apoptotic process in cancer cells, making it a crucial area of drug discovery.
This guide outlines a standard workflow for evaluating the binding potential of this compound against Bcl-2, in comparison to established indole alkaloid inhibitors of this protein.
Comparative Binding Affinity Data (Hypothetical)
The following table summarizes hypothetical binding affinity scores and key interacting residues for this compound and selected alternative compounds against the Bcl-2 protein (PDB ID: 6O0K), as would be generated from a molecular docking simulation.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | 155893 | -8.9 | Phe105, Tyr101, Arg102, Asp108 |
| Obatoclax | 11405101 | -9.5 | Phe105, Tyr101, Val126, Ala149 |
| Gossypol | 3503 | -8.2 | Phe105, Tyr101, Arg139, Met109 |
| ABT-737 | 10077853 | -10.2 | Phe105, Tyr101, Val126, Gly138 |
Note: The data presented in this table is purely illustrative and intended to demonstrate how results from an in silico analysis would be displayed. Actual binding affinities would need to be determined through rigorous computational and experimental validation.
Experimental Protocols
A detailed methodology for a comparative in silico molecular docking study is provided below. This protocol is based on the use of widely accepted software such as AutoDock Vina for docking and Discovery Studio for visualization.
Software and Resource Requirements
-
Protein Structure: Human Bcl-2 protein (e.g., PDB ID: 6O0K) obtained from the RCSB Protein Data Bank.
-
Ligand Structures: 3D structures of this compound and comparator compounds obtained from the PubChem database.
-
Docking Software: AutoDock Tools (v1.5.6) and AutoDock Vina (v1.1.2).
-
Visualization Software: BIOVIA Discovery Studio Visualizer.
Protein Preparation
-
PDB File Acquisition: Download the crystal structure of the target protein, Bcl-2, from the RCSB Protein Data Bank (e.g., 6O0K).
-
Initial Cleanup: Load the PDB file into Discovery Studio Visualizer. Remove all water molecules and any co-crystallized ligands or heteroatoms not essential for the study.
-
Preparation for Docking:
-
Open the cleaned protein structure in AutoDock Tools.
-
Add polar hydrogen atoms to the protein.
-
Compute and add Gasteiger charges to all atoms.
-
Save the prepared protein in the PDBQT file format.
-
Ligand Preparation
-
Ligand Structure Acquisition: Obtain the 3D structures of this compound and the selected alternative indole alkaloids from the PubChem database in SDF format.
-
Format Conversion and Preparation:
-
Open each ligand's SDF file in a molecular editor and save it in PDB format.
-
Load the PDB file of each ligand into AutoDock Tools.
-
Detect the ligand's root and define the number of rotatable bonds to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT file format.
-
Molecular Docking Procedure
-
Grid Box Generation:
-
In AutoDock Tools, load the prepared Bcl-2 protein (PDBQT format).
-
Define a grid box that encompasses the known binding site of the protein. For Bcl-2, this is typically the BH3 binding groove. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.
-
-
Configuration File:
-
Create a configuration text file (e.g., conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search algorithm (a value of 8 or higher is recommended for accuracy).
-
-
Running AutoDock Vina:
-
Execute the docking simulation from the command line using the following command structure: vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt
-
Repeat this process for each ligand.
-
Analysis of Results
-
Binding Affinity: The binding affinity for each ligand pose is calculated by AutoDock Vina and reported in kcal/mol in the generated log file. The most negative value represents the most favorable binding energy.
-
Interaction Visualization:
-
Load the protein PDBQT file and the docked ligand output PDBQT file into Discovery Studio Visualizer.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-scoring pose of each ligand and the amino acid residues of the protein's binding site.
-
Record the key interacting residues for comparison.
-
Visualizations
The following diagrams illustrate the workflow of the in silico analysis and a hypothetical binding mode.
References
Hypothetical Comparative Gene Expression Analysis of 10-Hydroxy-16-epiaffinine in Immune Modulation
A Comparison with Dexamethasone in Lipopolysaccharide-Stimulated Macrophages
This guide presents a hypothetical comparative analysis of the gene expression changes induced by 10-Hydroxy-16-epiaffinine, a fictional indole (B1671886) alkaloid, in comparison to the well-characterized anti-inflammatory drug, Dexamethasone. The study aims to elucidate the potential immunomodulatory effects of this compound in a cellular model of inflammation. The data and protocols presented herein are for illustrative purposes to guide researchers in designing and interpreting similar experiments.
Introduction
Indole alkaloids, a diverse class of secondary metabolites found in various plant species, are known for their wide range of pharmacological activities.[1][2] While the specific bioactivity of this compound has not been extensively studied, related alkaloids isolated from plants such as Alstonia scholaris have demonstrated significant anti-inflammatory, anticancer, and immunomodulatory properties.[3][4][5][6][7] This hypothetical study explores the gene expression profile of this compound-treated macrophages to postulate its mechanism of action in modulating inflammatory responses.
Experimental Design
The experimental workflow for this hypothetical study is outlined below. The objective is to compare the gene expression profiles of macrophages treated with this compound, Dexamethasone (a positive control for anti-inflammatory response), and a vehicle control in the presence of an inflammatory stimulus (Lipopolysaccharide - LPS).
Hypothetical Gene Expression Data
The following table summarizes the hypothetical quantitative PCR (qPCR) data for key inflammatory genes after treatment with this compound and Dexamethasone in LPS-stimulated RAW 264.7 macrophages. The data represents the fold change in gene expression relative to the vehicle-treated control group.
| Gene | Function | Vehicle Control (LPS only) | This compound (10 µM) + LPS | Dexamethasone (1 µM) + LPS |
| Pro-inflammatory Cytokines | ||||
| TNF-α | Tumor Necrosis Factor Alpha | 100 ± 8.5 | 45.2 ± 5.1 | 20.1 ± 3.2 |
| IL-6 | Interleukin 6 | 150 ± 12.3 | 60.7 ± 7.8 | 35.4 ± 4.5 |
| IL-1β | Interleukin 1 Beta | 80 ± 6.7 | 35.1 ± 4.2 | 15.8 ± 2.1 |
| Inflammatory Enzymes | ||||
| COX-2 | Cyclooxygenase-2 | 200 ± 15.1 | 85.3 ± 9.9 | 50.6 ± 6.3 |
| iNOS | Inducible Nitric Oxide Synthase | 120 ± 10.2 | 55.4 ± 6.8 | 30.2 ± 3.9 |
| Anti-inflammatory Cytokines | ||||
| IL-10 | Interleukin 10 | 1.0 ± 0.2 | 5.2 ± 0.6 | 8.5 ± 1.1 |
| TGF-β | Transforming Growth Factor Beta | 1.2 ± 0.3 | 3.8 ± 0.5 | 4.9 ± 0.7 |
Table 1: Hypothetical fold change in gene expression of key inflammatory markers. Data are presented as mean ± standard deviation.
Postulated Signaling Pathway
Based on the hypothetical gene expression data, a potential signaling pathway for the anti-inflammatory action of this compound is proposed. It is hypothesized that this compound may inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression, and promote the expression of anti-inflammatory mediators.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of 1 x 10^6 cells per well and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated for 1 hour with either Vehicle (0.1% DMSO), this compound (10 µM), or Dexamethasone (1 µM).
-
Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 100 ng/mL for 6 hours.
-
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
Quantitative PCR (qPCR)
-
Reaction Mixture: The qPCR reaction is prepared using a SYBR Green master mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the endogenous control.
Conclusion
This hypothetical comparative analysis suggests that this compound exhibits significant anti-inflammatory properties, evidenced by the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes in LPS-stimulated macrophages. Its effects, while not as potent as the corticosteroid Dexamethasone, indicate a strong potential for immunomodulation. The postulated mechanism of action involves the inhibition of the NF-κB pathway. Further studies, including protein analysis and investigation of upstream signaling molecules, are warranted to validate these findings and fully elucidate the therapeutic potential of this compound.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Effects of total alkaloids from Alstonia scholaris (L.) R. Br. on ovalbumin-induced asthma mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantsjournal.com [plantsjournal.com]
- 7. A review Study of The Chemical Constituents and Pharmacological Activities of Alstonia scholaris linn | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 10-Hydroxy-16-epiaffinine
Purpose
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 10-Hydroxy-16-epiaffinine and associated contaminated materials. The procedures outlined are designed to minimize exposure risks to laboratory personnel and prevent environmental contamination.
Scope
This SOP applies to all laboratory personnel involved in the handling, storage, and disposal of this compound in solid form, in solution, and as trace-contaminated waste.
Prerequisite Information
Assumed Hazard Profile of this compound:
-
Toxicity: Potentially high acute and chronic toxicity. Alkaloids can have potent biological effects.
-
Route of Exposure: Inhalation of powder, skin contact, eye contact, ingestion.
-
Health Effects: Unknown, but assumed to be hazardous. Similar compounds can be irritants, mutagens, or have other toxic effects.
Quantitative Data Overview (Illustrative Example)
In the absence of specific data for this compound, the following table summarizes hazard information for Paclitaxel , a well-known cytotoxic alkaloid, to provide a reference for the level of caution required.
| Hazard Classification | GHS Category | Hazard Statement |
| Germ Cell Mutagenicity | Category 1B/2 | H340/H341: May cause/Suspected of causing genetic defects.[1][2] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3] |
| STOT, Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure.[1] |
| Note: This data is for Paclitaxel (CAS: 33069-62-4) and is intended for illustrative purposes only to emphasize the need for cautious handling of potent alkaloids. |
Experimental Protocol: Disposal of this compound Waste
This protocol details the step-by-step methodology for the segregation and disposal of waste contaminated with this compound.
Required Materials & Personal Protective Equipment (PPE)
-
Engineering Controls: Certified chemical fume hood.
-
PPE:
-
Disposable, solid-front lab coat or gown.
-
Two pairs of nitrile gloves (one worn over the other).
-
ANSI-rated safety goggles or a full-face shield.
-
Appropriate respiratory protection if handling outside of a fume hood.
-
-
Waste Containers:
-
Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste".
-
Rigid, leak-proof container with a secure lid for solid waste, lined with a yellow or purple chemotherapy waste bag and labeled "Cytotoxic Waste".
-
Sealable, shatter-resistant container (e.g., glass or compatible plastic) for liquid waste, labeled "Hazardous Waste - Cytotoxic".
-
Waste Segregation and Disposal Workflow
The following diagram outlines the logical workflow for segregating and disposing of waste generated from work with this compound.
Caption: Waste segregation and disposal workflow for this compound.
Step-by-Step Disposal Procedure
Step 1: Preparation
-
Conduct all waste handling activities inside a certified chemical fume hood.
-
Don all required PPE as listed in section 5.1.
Step 2: Segregate Waste at the Point of Generation
-
Solid Waste: Place all non-sharp, contaminated items (e.g., gloves, disposable lab coats, bench paper, wipes) directly into the designated solid cytotoxic waste container.
-
Sharps Waste: Dispose of all contaminated sharps (e.g., needles, syringes, glass vials, pipette tips) directly into the designated cytotoxic sharps container. Do not overfill.
-
Liquid Waste: Collect all unused solutions or contaminated solvents in a dedicated, sealed hazardous liquid waste container. Ensure the container is compatible with the solvents used.
Step 3: Container Management
-
Keep all waste containers closed when not in use.
-
Ensure all containers are clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and list the chemical constituents.
-
Once a container is three-quarters full, securely seal it.
Step 4: Decontamination of Work Surfaces
-
Prepare a decontamination solution (e.g., 10% bleach followed by a rinse with 70% ethanol, or a validated commercial decontamination agent).
-
Thoroughly wipe down all surfaces inside the fume hood and any equipment that may have come into contact with the compound.
-
Dispose of the cleaning materials as solid cytotoxic waste.
Step 5: Final PPE Removal and Disposal
-
Remove the outer pair of gloves and dispose of them in the cytotoxic waste bin.
-
Remove the lab coat or gown, turning it inside out as you remove it, and place it in the cytotoxic waste bin.
-
Remove the inner pair of gloves and dispose of them in the same manner.
-
Wash hands thoroughly with soap and water.
Step 6: Storage and Final Disposal
-
Transport the sealed waste containers to your institution's designated hazardous waste accumulation area.
-
Follow your institutional procedures for arranging a pickup by the Environmental Health and Safety (EHS) department.
-
Ultimate disposal of cytotoxic waste must be through high-temperature incineration at a licensed facility. Do not dispose of this material down the drain or in regular trash.
References
Personal protective equipment for handling 10-Hydroxy-16-epiaffinine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 10-Hydroxy-16-epiaffinine. Given the potential for high biological activity and the lack of specific toxicological data, a conservative approach to safety is imperative.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table provides general information based on its chemical properties and data for related alkaloids. These values should be considered estimates, and stringent safety measures should be implemented.
| Parameter | Value | Notes and Citations |
| Chemical Formula | C₂₀H₂₄N₂O₃ | [1] |
| Molecular Weight | 340.4 g/mol | [1] |
| Appearance | Solid (Presumed) | Based on typical characteristics of similar compounds.[2] |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (Assumed) | For highly potent compounds where no specific data is available, a conservative OEL is assumed.[2] |
| Primary Hazards | Unknown. Potential for high potency and toxicity. | Alkaloids can have significant physiological effects.[2][3] |
| Storage | Store at -20°C under an inert atmosphere. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
| PPE Category | Recommended Equipment | Rationale | Citations |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[2][3][4] | |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Inspect gloves before use and change frequently.[2][3][5] | |
| Body Protection | A disposable, solid-front, long-sleeved gown with tight-fitting cuffs. | Protects against contamination of personal clothing.[3][4] | |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on risk assessment, especially when handling powders or generating aerosols. | Minimizes inhalation exposure.[2][3][5] | |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Mandatory in any laboratory setting where hazardous chemicals are handled.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Work Area Setup:
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area, such as a certified chemical fume hood, glove box, or other containment enclosure.[2][3]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing papers, spatulas, solvents, and labeled waste containers.[3]
-
Decontamination Supplies: Ensure that an appropriate decontamination solution and spill kit are readily available.
2. Donning PPE:
-
Put on all required PPE in the correct order: shoe covers, gown, hair cover, mask, eye protection, and finally, gloves (inner and outer).
3. Weighing and Transfer:
-
Minimize Dust Generation: Handle the solid compound carefully to minimize the creation of dust.[3]
-
Containment: Use a containment balance or a balance within a ventilated enclosure for weighing.
-
Transfer Technique: Use a spatula for transferring solid material. For solutions, use appropriate volumetric glassware and pipetting techniques to avoid splashes.[2][3]
4. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area with a suitable decontamination solution after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, shoe covers, inner gloves, face shield/goggles, mask, and hair cover.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including solid waste, solutions, and all disposable PPE, must be segregated into a clearly labeled hazardous waste container.[3]
-
Container Labeling: The hazardous waste container must be labeled with the chemical name and primary hazard warnings.
-
Institutional Guidelines: Dispose of the hazardous waste according to your institution's EHS guidelines and local regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
